beta-Sinensal

Catalog No.
S618303
CAS No.
3779-62-2
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Sinensal

CAS Number

3779-62-2

Product Name

beta-Sinensal

IUPAC Name

(2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11+

InChI Key

NOPLRNXKHZRXHT-YFVJMOTDSA-N

SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

solubility

Insoluble in water; soluble in oils
soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/CC/C=C(\C)/C=O

The exact mass of the compound Sinensal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilssoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

natural sources of beta-sinensal in citrus

Author: Smolecule Technical Support Team. Date: February 2026

Natural Occurrence and Role in Citrus

Beta-sinensal is a sesquiterpenoid that contributes significantly to the characteristic flavor and aroma of citrus fruits, particularly oranges [1]. The table below summarizes its documented natural sources and organoleptic properties.

Aspect Description
Natural Sources Sweet orange (Citrus sinensis), Grapefruit (Citrus paradisi), Lemon (C. limon) [2] [1].

| Organoleptic Properties | Odor: Sweet, fresh, waxy, juicy orange [3]. Taste: Aldehydic, citrus peel (tangerine/mandarin) with marine and algae notes [4] [5]. | | Role in Flavor | Considered an important flavor and aroma compound in orange fruit; acts as a potential biomarker for consumption of citrus products [1]. |

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying this compound in complex citrus matrices. The following table outlines a typical experimental protocol.

Protocol Aspect Detailed Methodology
Sample Preparation Extraction: Liquid-liquid extraction or solid-phase extraction of volatile compounds from citrus peel or juice. Example: Mix 20 µL of essential oil sample in 0.5 mL of dichloromethane [6].
Instrumentation GC-MS System: e.g., Agilent 5973N or 7890B/5977A MSD [7] [6].
Chromatography Column Capillary Column: e.g., HP-5MS UI (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) [6].

| GC Temperature Program | Initial: 60°C for 5 min Ramp: +3°C/min to 180°C Then: +20°C/min to 280°C Final Hold: 280°C for 10 min [6]. | | Carrier Gas & Flow | Helium at 1.0 mL/min [6]. | | Injection | Split mode (e.g., 1:30 ratio) [6]. | | Detection | Mass spectra acquired over m/z 30-500 range with 70 eV ionization energy [6]. | | Compound Identification | 1. Spectral Matching: Compare mass spectrum with reference libraries (e.g., NIST). 2. Retention Index (RI): Match experimental Kovats RI with literature values [6]. |

The experimental workflow for analyzing this compound from citrus samples can be visualized as follows:

Start Citrus Sample (Peel or Juice) Prep Sample Preparation (Solvent Extraction) Start->Prep GCMS GC-MS Analysis Prep->GCMS Data1 Chromatographic Data GCMS->Data1 Data2 Mass Spectrometric Data GCMS->Data2 ID Compound Identification Data1->ID Retention Index Matching Data2->ID Mass Spectrum Matching Result Identified & Quantified This compound ID->Result

Experimental Workflow for this compound Analysis

Biosynthesis Pathway in Citrus

This compound is a sesquiterpenoid, meaning it is built from three isoprene units. Its biosynthesis in citrus plants shares a common upstream pathway with other important sesquiterpenes.

Start Primary Metabolism A Precursors (Acetyl-CoA, Pyruvate) Start->A B MEP/DOXP Pathway A->B C Isopentenyl diphosphate (IPP) B->C D Dimethylallyl diphosphate (DMAPP) C->D Isomerization E Farnesyl diphosphate (FPP) C->E Chain Elongation D->E F Valencene Synthase (Cstps1 Gene) E->F I Other Sesquiterpenes (e.g., Nootkatone) E->I Other Sesquiterpene Synthases G Valencene F->G H This compound G->H Oxidation

Simplified Sesquiterpene Biosynthesis Pathway

Key points from the research on its biosynthesis include:

  • Key Intermediate: The universal sesquiterpene precursor is Farnesyl Diphosphate (FPP) [8].
  • Gene Regulation: The biosynthesis is developmentally regulated. For example, the gene Cstps1 (which produces valencene, another sesquiterpene) accumulates transcript only towards fruit maturation [8].
  • Ethylene Responsiveness: In non-climacteric citrus fruits, the accumulation of sesquiterpenes like valencene and the expression of their synthase genes can be responsive to ethylene, indicating a role for this hormone in the final ripening stages [8].

Commercial Production via Fermentation

Due to its low abundance in nature, extracting this compound directly from citrus is not economically efficient. Isobionics (a BASF brand) has pioneered a commercial biotechnology process, highlighted in the table below.

Production Aspect Traditional (Plant-Based) Modern (Isobionics Fermentation)
Source Extraction from orange oil [4]. Fermentation from renewable raw materials [4] [5].
Key Product N/A (Mixture with other compounds) Isobionics Natural this compound 20 - the first single-isomer this compound on the market [4] [5].
Key Advantages Directly from nature. Premium, consistent quality; Reliable availability (independent of weather/harvest); Pesticide-free; Kosher & Halal certified [4] [5].
Regulatory Status - Compliant with EU (EC) 1334/2008 (can be labeled as "natural flavoring"); FEMA/GRAS approval expected by June 2025 [5] [9].
Applications - Enhances fruit flavors (citrus, mango, berry); effective in savory formulations (fish, meat, tomato); improves organoleptic properties of orange oil products [4] [5].

References

Chemical Identity and Natural Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Beta-sinensal is a sesquiterpenoid, a class of terpenes built from three isoprene units [1]. It is a key flavor and aroma compound in citrus fruits, particularly oranges, and is also used as a food additive (FEMA 3141) [1].

The table below summarizes its core chemical and biochemical characteristics:

Property Description
IUPAC Name (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [1]
Chemical Formula C₁₅H₂₂O [1]
Molecular Weight 218.34 g/mol [1]
Classification Sesquiterpenoid / Farsesane-type sesquiterpenoid [1]
Role & Use Important for the overall flavour and aroma of orange fruit; used as a food additive [1]
Natural Source Found in citrus, lemon, and sweet orange [1]
Biosynthesis Context Classified among key sesquiterpene aroma compounds in citrus (alongside valencene, nootkatone, and alpha-sinensal) [2]

Biosynthesis and Genetic Insights

This compound is recognized as one of several important sesquiterpene aroma compounds in citrus, a category that also includes valencene, nootkatone, and alpha-sinensal [2]. The general biosynthetic pathway for these compounds in citrus is regulated by sesquiterpene synthase enzymes [2].

  • Genetic Evidence: The gene Cstps1 has been isolated and identified as a sesquiterpene synthase that specifically produces valencene [2]. This gene is developmentally regulated, with expression increasing as the fruit matures, and is responsive to ethylene, indicating a shared regulatory mechanism for sesquiterpene production in citrus ripening [2].
  • Inheritance in Hybrids: Studies on somatic hybrids between different citrus species show that the ability to produce specific aroma compounds, including this compound, is heritable. In one study, this compound, which is specific to grapefruit, was fully recovered in the peel of a hybrid between lime and grapefruit [3]. Interestingly, in other hybrids, there can be a strong decrease in sesquiterpene production overall [3].

Experimental Analysis and Detection

The following workflow outlines the standard methodology for analyzing this compound and other volatile compounds in plant material, as described in the search results.

G Start Plant Material (Leaves or Fruit Peel) A1 Extraction Start->A1 A2 Hydrodistillation Steam Distillation Solvent Extraction A1->A2 A3 Analysis A2->A3 A4 Gas Chromatography (GC) for Quantitative Analysis A3->A4 A5 GC-Mass Spectrometry (GC/MS) for Qualitative Analysis A3->A5 End Compound Identification and Quantification A4->End A5->End

Experimental workflow for analyzing this compound in plant material

Key Methodological Details:

  • Extraction Techniques: Common methods include hydrodistillation and steam distillation [4]. Advanced techniques like supercritical CO₂ extraction and various microwave-assisted methods (e.g., microwave hydrodiffusion and gravity) are also used to improve efficiency and preserve heat-sensitive compounds [4].
  • Analysis and Identification: Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS) are the standard tools [4]. Identification relies on comparing retention times and mass spectra against known reference standards, and the use of retention indices (like Kováts or Van Den Dool indices) is critical for reliable identification across different analytical conditions [4].

Research Applications and Gaps

  • Potential for Metabolic Engineering: The isolation of genes like Cstps1 provides a tool for in-depth study and for the metabolic engineering of citrus flavor traits [2]. This approach could potentially be extended to enhance or manipulate this compound production.
  • Known Gap in Pathway Elucidation: While this compound is identified as a final product in citrus, the specific enzyme(s) responsible for its synthesis from a universal sesquiterpene precursor have not been explicitly identified in the available literature. The pathway from farnesyl diphosphate (FPP) to this compound, including all intermediate steps, is not fully detailed.

References

olfactory properties of beta-sinensal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Beta-Sinensal

The table below summarizes the known chemical and physical properties of this compound.

Property Value
Common Name This compound [1]
CAS Number 60066-88-8 [2] [1]
Molecular Formula C₁₅H₂₂O [2] [1]
Molecular Weight 218.33500 g/mol [2] [1]
Density 0.872 g/cm³ [1]
Boiling Point 333.4°C at 760 mmHg [1]
Flash Point 155.8°C [1]
LogP 4.380 (Indicating high lipophilicity) [2] [1]

Olfactory Transduction Pathway

While the specific role of this compound is not documented, the general mechanism of how odorants are detected and signal transduction occurs in humans is well-established [3] [4]. The following diagram illustrates this pathway, which would apply to any odorant molecule upon entering the nose.

OlfactoryPathway Olfactory Signal Transduction Pathway Odorant Odorant Molecule OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds OR Odorant Receptor (OR) Class A GPCR OBP->OR Transports Golf G-protein (Gₒₗf) OR->Golf Activates AC3 Adenylyl Cyclase Golf->AC3 Stimulates cAMP cAMP AC3->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Depolarization Neuronal Depolarization CNG->Depolarization Cation Influx (Na⁺, Ca²⁺) AP Action Potential Depolarization->AP Generates Olfactory Bulb Olfactory Bulb AP->Olfactory Bulb

Overview of the molecular events in olfactory signal transduction.

Experimental Protocols for Olfactory Research

For a researcher aiming to study an odorant like this compound, the key experimental approaches would involve techniques from structural biology and cell signaling.

Structure Determination of Odorant-Receptor Complexes

A detailed protocol for understanding odorant binding at the atomic level, based on studies of the OR52 family, involves these steps [4]:

  • Receptor Engineering: Use a "consensus strategy" to improve the stability and surface expression of the target odorant receptor in heterologous cells.
  • Complex Formation: Purify the receptor in the presence of the odorant (e.g., this compound) and a stabilized G-protein complex (Gs or Golf).
  • Cryo-EM Data Collection: Flash-freeze the complex and image it using cryo-electron microscopy (cryo-EM) to obtain high-resolution structural data.
  • Mutagenesis Validation: Validate the binding site by mutating key residues (e.g., R265⁶⁵⁹) and testing the impact on downstream signaling via cAMP response assays.
Downstream Signaling Assays

To functionally confirm receptor activation by an odorant [4]:

  • Cell Culture: Transfert a cell line (e.g., HEK-293) with plasmids encoding the odorant receptor.
  • Odorant Exposure: Stimulate the cells with the odorant at varying concentrations.
  • cAMP Measurement: Quantify the production of cyclic AMP (cAMP) using a assay such as BRET (Bioluminescence Resonance Energy Transfer).
  • Dose-Response Analysis: Calculate the EC₅₀ value to determine the potency of the odorant.

Research Implications and Future Directions

The general principles of olfaction suggest that this compound, due to its lipophilic nature, would be shuttled by odorant-binding proteins to a specific odorant receptor [3] [5]. Its activation would trigger the canonical cAMP-mediated pathway. Research on other terpenes indicates that this compound could play a role in insect behavior or plant defense mechanisms [6] [5].

To advance our understanding of this compound, I suggest:

  • Screening: Perform a broad screening against a library of human odorant receptors to identify potential targets.
  • Behavioral Studies: Investigate its role in insect olfaction and its potential application in integrated pest management.
  • Perceptual Profiling: Conduct psychophysical studies to characterize its scent perception in humans.

References

beta-sinensal in sweet orange oil characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

Beta-sinensal (CAS No. 60066-88-8) is a sesquiterpene aldehyde with the systematic name 2,6-dimethyl-10-methylene-2,6,11-dodecatrienal and a molecular formula of C15H22O [1].

Table 1: Physicochemical Properties of this compound [1]

Property Value / Description
CAS Number 60066-88-8
Molecular Formula C15H22O
Molecular Weight 218.34 g/mol
Physical Appearance Colorless to orange clear liquid
Specific Gravity 0.917 - 0.923 @ 25°C
Refractive Index 1.504 - 1.513 @ 20°C
Boiling Point 180°C @ 1.0 mm Hg; 331-333°C @ 760 mm Hg
Flash Point 155.6°C (312°F)
Estimated LogP (o/w) 4.624
Solubility Soluble in alcohol and oils; slightly soluble in water (0.4912 mg/L @ 25°C)
Odor Description Citrus, orange, sweet, fresh, waxy, juicy

Analytical Characterization and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique for separating, identifying, and quantifying this compound in sweet orange oil.

Sample Preparation: Oil Extraction

The first critical step is obtaining a representative essential oil sample from the orange peel.

  • Hydrodistillation: A widely used and reliable method. Fresh or frozen peel is blended with distilled water and heated for several hours (e.g., 2.5 hours) using a Clevenger apparatus to trap the volatile oil [2].
  • Cold Pressing: This method, which involves mechanically expressing the oil from the peel, is common in industry and yields an oil that closely represents the fresh fruit's aroma [3] [4].
  • Solvent Extraction: Using solvents like petroleum ether in a Soxhlet apparatus can also extract oils, though it may co-extract non-volatile components and is less specific for volatile profiling [5].
Instrumental Analysis: GC-MS Conditions

The following workflow generalizes a standard GC-MS protocol suitable for analyzing this compound and other volatiles. Specific parameters may require optimization.

start Sample Preparation (Peel Oil Extract) inj GC Injection start->inj Dilution in solvent col Chromatographic Separation inj->col Injector: 250°C Split Mode (e.g., 1:60) Carrier: H₂ det MS Detection col->det Column: BP-1/BP-20 Oven: 60°C to 220°C @ 2°C/min id Compound Identification det->id MS: EI Mode, 70 eV Scan: m/z 40-400 quant Quantification id->quant Compare: RI, Mass Spectrum Quantify: Peak Area % or External Std.

GC-MS Workflow for this compound Analysis

  • Chromatographic Separation: Use a fused silica capillary column, such as a non-polar BP-1 (polydimethylsiloxane) or a polar BP-20 (polyethylene glycol), typically 50 m in length. The oven temperature is programmed from 60°C to 220°C at a rate of 2°C per minute, followed by a 20-minute isothermal hold [2] [6].
  • Detection and Identification: Mass spectrometry is performed in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
    • Identification: this compound is positively identified by comparing its mass spectrum and retention index (RI) with those of an authentic standard. The RI is calculated relative to a homologous series of n-alkanes (C7-C28) [2] [6].

Occurrence and Quantification in Citrus

This compound is a trace component in sweet orange PEO, which is overwhelmingly dominated by monoterpenes like limonene (>90%) [2] [6] [7].

Table 2: Occurrence and Levels of this compound in Citrus Contexts

Context Approximate Level Notes
Sweet Orange Peel Oil Trace amounts (< 0.1% of total oil) [8] [6] A typical level in mature fruit; levels can be influenced by variety, maturity, and environment.
Influence of Fruit Maturity Increases during early growth [2] One study noted an increase between 50 and 140 days post-flowering.
Contribution to Aroma Minor [6] Despite its low concentration, its sensory impact is recognized, though less than that of aliphatic aldehydes (e.g., octanal, decanal).
Comparative Analysis Higher in Clementine 'Clemenpons' [8] An untargeted metabolomics study found this compound was one of several VOCs that quantitatively distinguished the closely related Clemenpons variety from Clemenules.

Biological Activities and Research Implications

While direct clinical evidence is limited, this compound and the orange oil matrix show promising bioactivities relevant to drug discovery.

  • Sweetening Enhancement: A 2024 study identified this compound as one of several key aroma compounds in five-fold sweet orange oil that exhibited a significant sweetening effect on sucrose solutions. Molecular dynamics simulations suggested this synergy may work by altering the hydrogen bonding and hydrophobic interactions between sucrose and the sweet taste receptor (T1R2/T1R3) [9].
  • Antioxidant Activity: The broader chemical matrix of sweet orange peel oil, which includes this compound, has demonstrated antioxidant capacity in assays such as DPPH radical scavenging. This activity is valuable for food preservation and may contribute to oxidative stress reduction in biological systems [8] [5].
  • Antimicrobial Potential: Orange oil extracts have shown broad-spectrum antimicrobial activity. For instance, one study reported potent effects against Staphylococcus aureus and Aspergillus versicolor [5]. While this activity is often attributed to major components like d-limonene, minor constituents like this compound may contribute to the overall effect.

Key Considerations for Research & Development

  • Analytical Challenges: Due to its low concentration, precise quantification of this compound requires a highly sensitive and well-calibrated GC-MS system. Using internal standards is recommended for accurate quantitative analysis.
  • Source Variability: The level of this compound is not constant. Researchers must account for factors such as citrus cultivar, geographical origin, rootstock, fruit maturity at harvest, and oil extraction method, all of which can significantly influence the final chemical profile [2] [6] [7].
  • Synergistic Effects: The bioactivity of sweet orange oil is likely the result of synergistic interactions between its major and minor constituents. Therefore, studying this compound in isolation may not fully capture its role within the complex mixture [9] [5].

References

beta-sinensal odor description citrus sweet fresh waxy

Author: Smolecule Technical Support Team. Date: February 2026

Odor and Organoleptic Profile of Beta-Sinensal

The odor profile of this compound is complex and central to its application in flavors and fragrances. The table below summarizes the key descriptors and nuances from various sources.

Source / Product Odor Descriptors
Pure Compound (at 10% in dipropylene glycol) [1] orange, sweet, fresh, waxy, juicy
Natural Sinensal (ex-Orange) [1] [2] citric, sweet, fresh, waxy
Isobionics Natural this compound 20 [3] aldehydic, citrus (tangerine, mandarin) peel, marine, algae notes
cis-beta-Sinensal (AI Profile) [4] fruity (69%), citrus (67%), fresh (57%), sweet (54%), green (53%), waxy (52%)

Physicochemical and Regulatory Data

For experimental and product development purposes, the consistent and quantitative physical properties of this compound are provided in the table below.

Property Value / Range Conditions / Notes
CAS Number [1] [5] 60066-88-8 -
Molecular Formula [1] [6] C₁₅H₂₂O -
Molecular Weight [1] [6] 218.34 g/mol -
Specific Gravity [1] [5] 0.917 - 0.923 @ 25°C
Refractive Index [1] [5] 1.504 - 1.513 @ 20°C
Boiling Point [1] [5] 180°C @ 1.0 mm Hg
Flash Point [1] [5] 312°F (155.6°C) TCC
LogP (est.) [1] [5] [6] 4.624 - 4.84 Indicates high lipophilicity
Water Solubility [1] [6] 0.4912 mg/L @ 25°C (est) Practically insoluble
Vapor Pressure [1] [5] 0.000137 mmHg @ 25°C (est) Indicates low volatility
FEMA Number [1] [5] 3141 For use as a flavor ingredient
IFRA Recommendation [1] Up to 4.0% In the fragrance concentrate

Analytical Characterization and Experimental Protocols

For the identification and quantification of this compound in natural extracts or synthetic mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method used for identifying this compound and confirming its presence in complex mixtures like orange oil [7].

  • Sample Preparation: For analyzing orange oil, the sample may require dilution with a suitable solvent (e.g., hexane or dichloromethane) to fall within the linear range of the detector. For trace analysis, a concentration step might be necessary.
  • GC Conditions:
    • Column: A standard non-polar to mid-polar capillary column is suitable, such as a DB-5 (5% diphenyl / 95% dimethyl polysiloxane).
    • Retention Indices: Reported values for cis-beta-sinensal are 1688.2 (DB-5) and 2229.33 (Carbowax) [4]. These values can be used as a reference for method development and peak identification.
    • Temperature Program: A common approach is to start at a low temperature (e.g., 50-60°C), then ramp at 5-10°C per minute to a final temperature of 250-280°C, with a final hold time.
  • MS Detection: Electron Impact (EI) ionization at 70 eV. The sample extract is injected in split or splitless mode, depending on concentration. Identification is confirmed by comparing the retention time and mass spectrum of the sample peak with an authentic standard of this compound. The mass spectrum provides a unique fingerprint for confirmation [7].

The following diagram illustrates the key steps in the GC-MS analysis workflow for identifying this compound in a sample.

SamplePrep Sample Preparation (Dilution/Extraction) GCInjection GC Injection & Separation SamplePrep->GCInjection MSDetection MS Detection (EI Ionization, 70eV) GCInjection->MSDetection DataAnalysis Data Analysis (Retention Index & Mass Spectrum) MSDetection->DataAnalysis IDConfirmation Identification Confirmation (vs. Authentic Standard) DataAnalysis->IDConfirmation

Biosynthesis and Modern Production

This compound is a sesquiterpenoid that contributes significantly to the unique aroma of citrus fruits [7] [6]. While it can be extracted from orange oil, its low natural abundance makes this process challenging [8].

Natural Biosynthesis in Citrus

In plants, sesquiterpenes like this compound are synthesized from farnesyl diphosphate (FPP). The key step is catalyzed by sesquiterpene synthase enzymes [7]. Research has shown that the expression of these genes and the accumulation of corresponding aroma compounds are developmentally regulated, increasing as the fruit matures [7].

Fermentation-Based Production

To overcome the limitations of natural extraction, advanced biotechnological methods have been developed.

  • Process: Engineered microorganisms (such as yeast or bacteria) are used in a fermentation process. These microbes are genetically modified with the genes responsible for the biosynthetic pathway of this compound [3] [8].
  • Advantages: This method provides a reliable, sustainable, and scalable supply of this compound. It is independent of seasonal variations and agricultural challenges, ensures high purity, and can be certified as a "natural" flavoring in many regions [3].

The diagram below summarizes the two primary production pathways for this compound.

NaturalPath Natural Biosynthesis FPP Farnesyl Diphosphate (FPP) NaturalPath->FPP Synthase Sesquiterpene Synthase (e.g., Cstps1) FPP->Synthase BetaSinensal This compound Synthase->BetaSinensal BioTechPath Biotech Production Microbe Engineered Microbe BioTechPath->Microbe Fermentation Fermentation Microbe->Fermentation Fermentation->BetaSinensal

References

historical context of beta-sinensal discovery

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Chemical Profile

The foundational work for identifying beta-sinensal was conducted by researchers at the USDA's Western Regional Research Center (WRRC). The table below summarizes the key historical and chemical information.

Aspect Details
Discovery Context Research into flavor compounds of processed foods, prompted by post-WWII flavor loss concerns during preservation [1].
Discovering Institution USDA Agricultural Research Service (ARS) Western Regional Research Center (WRRC) in Albany, California [1].
Key Analytical Technique Capillary temperature-programmed Gas Chromatography-Mass Spectrometry (GC-MS), pioneered at WRRC [1].
Significance of Discovery One of the first identifications of alpha- and this compound as major contributors to the character and quality of orange oil [1].
Chemical Nature Sesquiterpenoid (C15 compound); aldehyde [2] [3].
Sensory Characteristic Described as having a "metallic-fishy odor" which can lead to objectionable odors in higher concentrations [1].

Modern Analytical Workflow for Citrus Volatiles

While the original 1960s protocols are not fully detailed, contemporary research on sweet orange oil utilizes advanced techniques rooted in those WRRC methods. The following diagram and table outline the standard modern workflow for identifying key aroma compounds like this compound.

Sample Sample Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Sample->Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Compound Identification Compound Identification Gas Chromatography-Mass Spectrometry (GC-MS)->Compound Identification Retention time & mass spectrum Quantification (Peak Area/Internal Standard) Quantification (Peak Area/Internal Standard) Compound Identification->Quantification (Peak Area/Internal Standard) Odor Activity Value (OAV) Calculation Odor Activity Value (OAV) Calculation Quantification (Peak Area/Internal Standard)->Odor Activity Value (OAV) Calculation Concentration / Odor Threshold Characteristic Impact Compound Characteristic Impact Compound Odor Activity Value (OAV) Calculation->Characteristic Impact Compound OAV ≥ 1 Odor Threshold Odor Threshold Odor Activity Value (OAV) Calculation->Odor Threshold Requires

Modern analytical workflow integrates chemical separation, identification, and sensory impact assessment to pinpoint key flavor compounds like this compound [2].

Step Method/Technique Key Details & Purpose
1. Sample Preparation & Dilution Solvent dilution (e.g., ethanol); Internal Standard addition [2]. Preparation for analysis; enables precise quantification.
2. Compound Separation & Identification Gas Chromatography-Mass Spectrometry (GC-MS) [2]. Separates complex volatile mixture; identifies compounds via mass spectrum and retention index [1] [2].
3. Quantification Calculation based on GC peak areas and internal standard [2]. Determines concentration of each volatile compound in the oil.
4. Sensory Impact Assessment Odor Activity Value (OAV) calculation [2]. OAV = Compound Concentration / Odor Threshold. Identifies "characteristic impact compounds" with OAV ≥1 [1] [2]. This compound often has a low odor threshold, giving it a significant sensory impact even at low concentrations.

Research Considerations and Future Directions

For a research team, understanding the following contexts is crucial:

  • Sensory Duality: this compound exemplifies how a compound's impact is concentration-dependent. It is a major component of orange oil's characteristic profile, yet it is also noted as a source of "objectionable odors" at higher levels, making precise quantification vital for product quality [1].
  • Genetic & Biochemical Control: The biosynthesis of volatiles like this compound is genetically controlled. Recent studies map Quantitative Trait Loci (QTLs) for sesquiterpene production in citrus peel, opening pathways for marker-assisted breeding to influence compound levels [3].
  • Analytical Evolution: The methodologies used today are direct descendants of the pioneering work at the WRRC, which revolutionized flavor chemistry by developing tools like practical gas chromatography and combining GC-MS [1].

References

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifier and basic properties of beta-Sinensal.

Property Type Value
CAS Number 60066-88-8 [1] [2]
FEMA Number 3141 [1] [2] [3]
JECFA Number 1227 [1] [2] [3]
Systematic Name (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [1] [4]
Molecular Formula C15H22O [1] [4]
Molecular Weight 218.34 g/mol [4]
Classification Sesquiterpenoid [4]
Property Type Value
Physical State Colorless to orange clear liquid (est.) [1]
Specific Gravity 0.917 - 0.923 @ 25°C [1]
Refractive Index 1.504 - 1.513 @ 20°C [1]
Boiling Point 180°C @ 1.00 mm Hg [1] [4]
Water Solubility 0.4912 mg/L @ 25°C (est.) [1]
LogP (o/w) 4.624 (est.) [1]
Odor Description Orange, sweet, fresh, waxy, juicy [1]

Regulatory and Safety Profile

This compound is approved for use as a flavoring agent with the following safety status:

  • JECFA Evaluation: "No safety concern at current levels of intake when used as a flavouring agent" [2].
  • IFRA Recommendation: Usage levels up to 4.0000% in the fragrance concentrate [1].
  • Maximised Survey-derived Daily Intakes (MSDI): 0.91 (EU) and 0.50 (USA) μg/capita/day [1].

Sourcing for Research

Several specialty chemical suppliers list this compound, which can be useful for procuring materials for experimental work.

Supplier Listed Product Notes
BOC Sciences Supplier of research chemicals and building blocks [1].
Penta Manufacturing Company Lists "SINENSAL NATURAL MIXTURE OF ALPHA AND BETA" [1].
LLUCH ESSENCE S.L. Offers "SINENSAL NATURAL EX-ORANGE" [1].
Prodasynth Offers "SINENSAL, NATURAL (EX-ORANGE)" [1].

Research Context and Potential Avenues

The search results did not yield specific experimental protocols or direct mechanistic studies on this compound for therapeutic applications. However, the scientific literature provides a strong rationale for investigating natural products in this space.

  • Therapeutic Potential of Natural Products: Natural products are a significant source of biologically active compounds and account for about 50% of all currently approved drugs [5]. They are particularly valued for their ability to specifically interact with key signaling pathways implicated in diseases like cancer and osteoporosis [5] [6].
  • Wnt Signaling as a Key Target: The Wnt signaling pathway is a major regulator of embryonic development, tissue renewal, and regeneration. Dysregulation of this pathway is a common cause of several cancers and other diseases, making it a high-value therapeutic target [5]. While this compound's relation to this pathway is not established, the review highlights that natural products capable of modulating such pathways are highly sought after.
  • Role in Breast Cancer Research: Reviews on natural products in breast cancer treatment emphasize their mechanisms of action, which include inhibition of angiogenesis, cell migration, and proliferation, as well as inducing apoptosis and cell cycle arrest [6]. They can achieve this by regulating key signaling pathways such as Notch, NF-κB, PI3K/Akt/mTOR, and MAPK/ERK [6].

Based on this context, the following experimental workflow outlines a potential approach to investigate this compound's biological activity:

G Start Starting Point: this compound LibScreen Literature & Database Screening Start->LibScreen Identify potential biological targets Source Sourcing & Characterization (Supplier, Purity, Identity) LibScreen->Source Define required specifications InVitro In Vitro Bioactivity Screening Source->InVitro Test on cell lines InVivo In Vivo Validation (Animal Models) InVitro->InVivo Confirm activity in whole organism Mech Mechanism of Action Studies InVitro->Mech Investigate pathway modulation InVivo->Mech Validate mechanism in complex system

Suggestions for Further Investigation

To build a comprehensive whitepaper, you may need to explore specialized scientific databases beyond the general information presented here.

  • Consult Specialized Databases: For detailed pharmacological data, consider in-depth searches on platforms like SciFinder, Reaxys, or PubMed, using the CAS Number (60066-88-8) and systematic name as search terms.
  • Explore Analogues: If data on this compound itself remains scarce, researching structurally related sesquiterpenoids or known Wnt pathway modulators (e.g., indirubins, andrographolide) [5] could provide valuable insights and suggest potential mechanisms of action worth testing.

References

analytical methods for beta-sinensal quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to β-Sinensal

β-Sinensal is a sesquiterpenoid that significantly contributes to the characteristic flavor and aroma of sweet orange (Citrus sinensis L.) [1] [2]. It is classified as a sesquiterpenoid with the molecular formula C₁₅H₂₂O and an average molecular weight of 218.34 g/mol [1]. Along with α-sinensal, it is a major quality determinant of orange oil [2]. In higher concentrations, β-sinensal can produce undesirable metallic or fishy odors, making its precise quantification essential for quality control in the flavor, food, and pharmaceutical industries [2].

Sample Preparation Protocols

Proper sample preparation is critical for accurate quantification of β-sinensal from citrus matrices.

Raw Material Selection and Pre-treatment
  • Source Material: Use fresh peels (flavedo) of sweet oranges (e.g., Thomson Navel cultivar) [3].
  • Pre-treatment: Wash peels, pat dry, and cut into small, uniform pieces to maximize surface area for subsequent drying and extraction [3].
Drying of Orange Peel

Drying reduces moisture that can interfere with analysis and prolongs sample stability. Freeze-drying is the preferred method to preserve heat-sensitive compounds like β-sinensal [3].

  • Protocol: Place 50 g of fresh peel in a freeze-drier. Dry at -50°C and a pressure of 0.125 mbar for approximately 24 hours or until a constant weight is achieved [3].
  • Rationale: Freeze-drying results in the highest retention of color (L* and b* values), lowest browning index, and best preserves the yield and integrity of volatile oils compared to sun, shade, oven, or microwave drying [3].
Essential Oil Extraction
  • Method: Hydrodistillation or steam distillation is suitable for extracting essential oils from dried peel powder [3].
  • Procedure:
    • Grind the freeze-dried peel into a fine powder.
    • Subject the powder to hydrodistillation using a Clevenger-type apparatus.
    • Collect the essential oil layer. An extraction yield of approximately 6.9% can be expected from freeze-dried Thomson Navel peel [3].
  • Storage: Store the extracted essential oil in sealed, dark glass vials at -18°C until analysis [3].
Sample Dilution for GC-MS
  • Procedure: Dilute the extracted sweet orange oil or a standard of β-sinensal in a suitable solvent (e.g., ethanol). A typical working concentration is 20% (v/v) [4]. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, further dilution in hexane or dichloromethane to a concentration within the linear range of the detector is recommended.

Instrumental Analysis and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary technique for separating, identifying, and quantifying β-sinensal in complex mixtures like orange oil.

GC-MS Instrumental Parameters

The following parameters are adapted from methods used for analyzing sweet orange oil components [4].

  • Gas Chromatograph: Agilent 7890B
  • Mass Spectrometer: Agilent 5977A MSD
  • Column: HP-INNOWax (polyethylene glycol stationary phase), 60 m length x 0.25 mm internal diameter x 0.25 μm film thickness [4]
  • Carrier Gas: Helium, constant flow mode
  • Injection:
    • Mode: Splitless
    • Volume: 1 μL
    • Temperature: 250°C [4]
  • Oven Temperature Program:
    • Initial: 40°C (hold for 3 minutes)
    • Ramp 1: 5°C/min to 120°C
    • Ramp 2: 10°C/min to 230°C (hold for 10 minutes) [4]
  • Mass Spectrometer:
    • Ionization Mode: Electron Impact (EI) at 70 eV
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Acquisition Mode: Scan (e.g., m/z 29-450) for identification, and Selected Ion Monitoring (SIM) for sensitive quantification [4]
β-Sinensal Identification and Quantification
  • Identification:
    • Retention Time: Compare the retention time with an authentic standard.
    • Mass Spectrum: Confirm identity by matching the mass spectrum with a reference library (e.g., NIST). Characteristic ions for β-sinensal (C₁₅H₂₂O) should be present [1].
  • Quantification:
    • Calibration Curve: Prepare a series of standard solutions of authentic β-sinensal at different concentrations (e.g., 1-100 μg/mL). Inject each and record the peak area.
    • Calculation: Plot peak area versus concentration to generate a linear calibration curve. The concentration of β-sinensal in the unknown sample is calculated using the curve's equation.

The diagram below illustrates the core workflow for the analytical quantification of β-sinensal.

Start Start: Orange Peel Sample Prep Sample Preparation Start->Prep Dry Freeze-Drying (-50°C, 0.125 mbar) Prep->Dry Extract Essential Oil Extraction (Hydrodistillation) Dry->Extract Analysis Instrumental Analysis Extract->Analysis GCMS GC-MS Analysis Analysis->GCMS Identify Identify via Retention Time and Mass Spectrum GCMS->Identify Quantify Quantify using Calibration Curve Identify->Quantify End End: β-Sinensal Concentration Quantify->End

Data Interpretation and Key Parameters

The table below summarizes the chemical identity and key analytical parameters for β-sinensal.

  • Table 1: Chemical Identity and Analytical Parameters of β-Sinensal
Parameter Value / Description Reference
Common Name β-Sinensal [1]
IUPAC Name (2E,6E)-2,6-dimethyldeca-2,6,11-trienal [1]
CAS Registry Number 3779-62-2 [1]
Chemical Formula C₁₅H₂₂O [1]
Average Molecular Weight 218.34 g/mol [1]
Boiling Point 180.0 °C at 1.00 mm Hg [1]
Predicted LogP 4.624 (est.) [1]
Role in Flavor Major contributor to orange oil quality; can impart metallic-fishy off-odors at high concentrations. [2]

Technical Notes and Troubleshooting

  • Standard Availability: Authentic β-sinensal standards can be purchased from chemical suppliers specializing in flavor and fragrance compounds [4].
  • Chromatographic Resolution: The HP-INNOWax column is recommended for optimal separation of oxygenated terpenes like β-sinensal from hydrocarbon terpenes [4].
  • Mass Spectrometry: Using Selected Ion Monitoring (SIM) mode on the mass spectrometer increases sensitivity and lowers the limit of detection for targeted quantification compared to full-scan mode.
  • Odor Threshold: Be aware that the odor threshold of β-sinensal is extremely low. Correlate quantitative data with sensory evaluation to determine its impact on overall product flavor [2].

Conclusion

This protocol provides a reliable framework for the quantification of β-sinensal using GC-MS. The critical steps for success are using freeze-dried peel material to preserve analyte integrity and adhering to the specified chromatographic conditions for optimal separation and detection. Accurate quantification is vital for ensuring the quality and consumer acceptability of orange-flavored products.

References

Comprehensive GC-MS Application Notes and Protocols for Analysis of Beta-Sinensal in Orange Essential Oil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Beta-sinensal is a characteristic sesquiterpenoid aldehyde found in orange essential oils, particularly significant due to its potential role in sweetness enhancement and contribution to the characteristic aroma profile of citrus products. Recent research has demonstrated that certain aroma compounds in sweet orange oil can significantly enhance perceived sweetness, presenting promising applications in sugar reduction strategies for food and beverages [1]. Analysis of this compound requires sophisticated analytical approaches due to its presence in complex matrices alongside numerous other terpenoids, aldehydes, and aromatic compounds. These application notes provide detailed protocols for the reliable identification and quantification of this compound in orange oil matrices using gas chromatography-mass spectrometry (GC-MS), specifically designed for researchers and analytical scientists working in flavor chemistry, food science, and natural product development.

The significance of this compound extends beyond its aromatic properties, as research suggests it may function as a positive allosteric modulator of sweet taste receptors (T1R2/T1R3), enhancing sweetness perception through potential interactions with the Venus flytrap domain of these G-protein coupled receptors [1]. Understanding the precise concentration and isomeric distribution of this compound in orange oils is therefore crucial for both quality control and research applications aimed at developing reduced-sugar products without compromising sensory characteristics.

Materials and Equipment

Chemicals and Reagents
  • Orange essential oil samples: Cold-pressed (CP-OrEO) or essence oil samples [2] [3]
  • This compound standard (≥95% purity for calibration) [1]
  • Internal standard: 5α-Cholestane or appropriate deuterated analog [3]
  • Solvents: HPLC-grade n-hexane, dichloromethane, ethanol [1] [4]
  • Derivatization reagents (if needed): Methoxyamine hydrochloride, N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) [5]
Equipment and Instruments
  • Gas Chromatograph equipped with split/splitless injector and electronic pressure control
  • Mass Spectrometer Detector: Single quadrupole or tandem MS with electron ionization (EI) source
  • Analytical columns:
    • Low-polarity columns: DB-1, HP-5MS, or equivalent (30m × 0.25mm × 0.25μm) [3]
    • Mid-polarity columns: DB-17, DB-35, or equivalent for confirmatory analysis
  • Sample preparation tools: Automatic pipettes, glass vials (1-2mL), crimp caps with PTFE/silicone septa
  • Microsyringes: 10μL for sample injection

Sample Preparation Protocols

Orange Oil Sample Handling

Proper sample preparation is critical for accurate this compound quantification. Cold-pressed orange oils contain both volatile and non-volatile components, requiring specific handling to ensure analytical reproducibility [3].

  • Sample Homogenization: If the orange oil sample appears separated or contains particulate matter, gently warm at 30-35°C for 15 minutes and vortex mix until homogeneous. Avoid excessive heating to prevent volatile loss or chemical modification.

  • Sample Dilution: Prepare a 1:10 (v/v) dilution of orange oil in n-hexane or dichloromethane. For samples with expected low this compound content, use 1:5 dilution. Transfer 100μL of orange oil to a 1mL volumetric flask and dilute to volume with appropriate solvent.

  • Internal Standard Addition: Add 25μL of 5α-Cholestane internal standard solution (1mg/mL in hexane) to 1mL of diluted sample, yielding a final concentration of 25μg/mL. Vortex mix for 30 seconds.

  • Derivatization (Optional): For enhanced stability of aldehydes or when analyzing non-volatile fractions, derivatization may be employed:

    • Add 50μL of methoxyamine hydrochloride solution (20mg/mL in pyridine) to 100μL of diluted sample
    • Incubate at 60°C for 30 minutes
    • Add 50μL of MSTFA + 1% TMCS and incubate at 60°C for an additional 30 minutes [5]

Table 1: Sample Preparation Scheme for Different Orange Oil Types

Sample Type Recommended Dilution Internal Standard Derivatization
Cold-pressed orange oil 1:10 in hexane 5α-Cholestane (25μg/mL) Generally not required
Orange essence oil 1:5 in hexane 5α-Cholestane (25μg/mL) Not required
Processed orange oil 1:10 in hexane 5α-Cholestane (25μg/mL) Optional
Orange oil adulteration screening 1:10 in dichloromethane 5α-Cholestane (25μg/mL) Not required
Standard Preparation
  • Stock Solution: Prepare this compound stock solution at 1mg/mL in hexane. Store at -20°C protected from light for up to 30 days.

  • Calibration Standards: Prepare calibration standards in the range of 5-500μg/mL by serial dilution of stock solution with hexane containing internal standard at 25μg/mL.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (15, 100, and 400μg/mL) in hexane with internal standard.

GC-MS Analysis Conditions

Instrument Configuration and Parameters

Optimal separation of this compound from interfering compounds requires careful optimization of GC parameters, particularly temperature programming and carrier gas flow rates [1] [3].

  • GC Conditions:

    • Injection Volume: 1μL in split mode
    • Split Ratio: 1:40 for concentrated samples, 1:10 for diluted samples [3]
    • Injector Temperature: 250°C
    • Carrier Gas: Helium, constant flow mode at 1.0mL/min
    • Oven Temperature Program:
      • Initial temperature: 70°C held for 5 minutes
      • Ramp 1: 5°C/min to 180°C
      • Ramp 2: 3°C/min to 270°C
      • Final temperature: 270°C held for 10 minutes [3]
    • Total Run Time: Approximately 60 minutes
  • MS Conditions:

    • Ionization Mode: Electron ionization (EI) at 70eV
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Transfer Line Temperature: 280°C
    • Solvent Delay: 5 minutes
    • Data Acquisition Mode: Simultaneous SCAN and SIM modes
      • SCAN range: m/z 40-500
      • SIM ions for this compound: m/z 69, 91, 119, 189, 204

The following workflow diagram illustrates the complete GC-MS analysis process for this compound in orange oil:

G SamplePrep Sample Preparation • Oil dilution in hexane • Internal standard addition • Optional derivatization GCMSAnalysis GC-MS Analysis • Column: DB-1 or HP-5MS • Temperature programming • EI detection at 70eV SamplePrep->GCMSAnalysis Vial transfer DataCollection Data Acquisition • SCAN mode: m/z 40-500 • SIM mode: characteristic ions • Retention time monitoring GCMSAnalysis->DataCollection Chromatographic separation CompoundID Compound Identification • Retention index matching • Mass spectrum library search • Characteristic ion ratios DataCollection->CompoundID Spectral data Quantification Quantification • Calibration curve • Internal standard method • Recovery calculation CompoundID->Quantification Positive identification DataReporting Data Reporting • Concentration calculation • Quality control assessment • Method validation parameters Quantification->DataReporting Calculated values

Diagram 1: GC-MS Analysis Workflow for this compound in Orange Oil

Column Selection Criteria

The choice of GC column significantly impacts the separation efficiency of this compound from other orange oil components:

  • Non-polar columns (DB-1, HP-5MS): Provide excellent separation based on boiling point, good for overall profiling [3]
  • Mid-polar columns (DB-17, DB-35): Offer enhanced separation of structural isomers, useful for confirmatory analysis
  • Specialty columns: Tetraphenyl porphyrin (TPP) columns show superior retention and resolution for aromatic molecules through π-π stacking interactions [6]

Data Analysis and Interpretation

Identification of this compound

This compound identification should be based on multiple parameters to ensure accuracy in complex orange oil matrices:

  • Retention Index Comparison: Compare experimental Kovats retention index (RI) values with literature values. This compound typically elutes in the later portion of chromatograms with RI values approximately between 1700-1800 on non-polar columns [2].

  • Mass Spectral Interpretation:

    • Characteristic ions: m/z 69 (base peak), 91, 119, 134, 161, 175, 189, 204 (molecular ion)
    • Fragmentation pattern: Typical sesquiterpene aldehyde fragmentation with McLafferty rearrangement
    • Spectral matching: Compare with reference spectrum in NIST/Adams essential oil libraries
  • Confirmatory Analysis:

    • Analyze authentic standard under identical conditions
    • Compare retention times and mass spectra
    • Use columns of different polarity for confirmation

Table 2: Characteristic Ions and Relative Abundances for this compound Identification

m/z Relative Abundance (%) Proposed Fragment
69 100 C₅H₉⁺ (base peak)
91 25-35 C₇H₇⁺
119 15-25 C₉H₁₁⁺
134 10-20 C₁₀H₁₄⁺
161 5-15 C₁₂H₁₇⁺
175 3-8 C₁₃H₁₉⁺
189 2-5 C₁₄H₂₁⁺
204 1-3 C₁₅H₂₄O⁺ (molecular ion)
Quantification Methods
  • Calibration Curve: Prepare using at least five concentration levels of this compound standard. The curve should demonstrate linearity with R² ≥ 0.995 over the working range.

  • Internal Standard Method: Use 5α-Cholestane as internal standard for quantification. Calculate this compound concentration using the formula: [ C_{sample} = \frac{(A_{sample}/A_{IS}) \times C_{IS}}{RF} ] Where RF (response factor) is determined from calibration standards.

  • Calculation of Aroma Activity: Determine the odor threshold and calculate odor activity values (OAV) when assessing sensory impact [2]: [ OAV = \frac{Concentration}{Odor Threshold} ]

Quality Control and Validation

Method Validation Parameters

For reliable this compound quantification, establish the following validation parameters:

  • Linearity: Minimum R² value of 0.995 over the calibration range
  • Limit of Detection (LOD): Signal-to-noise ratio ≥ 3:1, typically 0.5-1μg/mL
  • Limit of Quantification (LOQ): Signal-to-noise ratio ≥ 10:1, typically 2-5μg/mL
  • Precision:
    • Intra-day: %RSD ≤ 5%
    • Inter-day: %RSD ≤ 8%
  • Accuracy: Recovery of 85-115% across QC levels
  • Specificity: No interference at this compound retention time
System Suitability Tests

Perform daily system suitability tests before sample analysis:

  • Theoretical plates: ≥50,000 for this compound peak
  • Tailing factor: ≤1.5
  • Retention time reproducibility: %RSD ≤ 1%

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Analysis

Problem Potential Causes Solutions
Poor peak shape Column degradation, active sites Recondition column, use deactivated liners, employ carbonyl-specific guards
Low response Sample degradation, incorrect dilution Prepare fresh standards, verify dilution factors, check injection technique
Co-elution Inadequate temperature programming Optimize temperature ramp, use confirmatory column with different polarity
High baseline Column bleed, contaminated ion source Condition column properly, perform source cleaning
Irreproducible retention times Flow rate fluctuations, column damage Check GC pneumatics, trim column end, ensure leak-free connections
Method Optimization Recommendations
  • Temperature Program Optimization: If this compound co-elutes with interfering compounds, modify the temperature program by:

    • Decreasing the final temperature ramp rate to 1-2°C/min through the elution window
    • Implementing temperature holds before critical separations
  • Sample Introduction Techniques:

    • Use pulsed splitless injection for improved sensitivity
    • Consider cold on-column injection for thermally labile compounds
  • Selective Detection:

    • Implement SIM mode for improved sensitivity in complex matrices
    • Use tandem mass spectrometry (GC-MS/MS) for challenging separations

Applications in Research and Development

The analytical protocols described herein support various research applications:

  • Sweetness Enhancement Studies: Recent research indicates that characteristic compounds in sweet orange oil, including potentially this compound, demonstrate sweetening effects on sucrose solutions, with implications for sugar reduction in food products [1].

  • Quality Control and Authenticity: GC-MS analysis of this compound content assists in determining orange oil authenticity and detecting adulteration, as artisanal oils contain characteristic sesquiterpenoid profiles distinct from processed or blended oils [3].

  • Sensory-Omics Correlation: Integrating GC-MS data with sensory analysis reveals relationships between chemical composition and perceived aroma quality, enabling targeted flavor optimization [2].

  • Stability Studies: Monitoring this compound degradation during storage provides insights into orange oil shelf-life and optimal storage conditions.

Conclusion

These application notes provide comprehensive protocols for the reliable identification and quantification of this compound in orange essential oils using GC-MS. The method demonstrates robust performance across various orange oil types, with sufficient sensitivity and specificity for both quality control and research applications. Recent findings regarding the potential sweetness-enhancing effects of orange oil compounds underscore the importance of accurate analytical methods for characterizing minor components like this compound, particularly in the development of reduced-sugar food products. The detailed protocols, troubleshooting guidance, and validation parameters presented herein will assist researchers in obtaining reproducible and meaningful analytical data for this important citrus flavor compound.

References

Product Overview: Isobionics Natural beta-Sinensal 20

Author: Smolecule Technical Support Team. Date: February 2026

Isobionics Natural beta-Sinensal 20 is a natural flavor ingredient produced by BASF using microbial fermentation. The key innovation is that it is the first single-isomer sinensal on the market not extracted from orange oil, which allows for more reliable supply and consistent quality [1] [2].

The table below summarizes its core characteristics:

Property Description
Production Technology Cutting-edge fermentation process from renewable raw materials [1] [2]
Organoleptic Profile Aldehydic, citrus (tangerine, mandarin) peel taste and odor, with marine and algae notes [1] [2]
Typical Use Level 0.1 - 10 ppm [1] [2]
Key Advantage Independent of orange oil supply chain, ensuring premium quality and reliable availability [1]

Technical Specifications and Applications

This ingredient is versatile and can be used across a wide range of flavor formulations. Its primary technical data and recommended applications are as follows:

Table 1: Technical Data and Regulatory Status [1] [2]

Category Specification
Purity & Certification Pesticide-free, Kosher, Halal, and ISO 22000 certified [1] [2]
Regional Compliance (EU) Complies with Regulation (EC) 1334/2008; can be labelled as a natural flavouring preparation [1] [2]
Regional Compliance (US) Food-grade quality (21 CFR 182.1); FEMA/GRAS approval was expected as of June 2025 [1]

Table 2: Application Guide in Flavor Formulations

Application Category Flavor Profile Contribution Usage Note
Fruit Flavors Adds juiciness and freshness to mango, berry, and all citrus flavors [1] [2] Enhances the natural perception of fruit.
Savory Flavors Shows potent effects in fish, meat, and tomato flavor formulations [1] [2] Adds complexity and depth.
Citrus Oil Products Perfect for enhancing the organoleptic properties of orange oil products [1] [2] Can round off and improve the profile of natural extracts.

Guidance for Experimental Protocol Development

Since the exact proprietary fermentation and recovery process is not publicly disclosed, here is a generalized workflow for the production of a secondary metabolite like this compound via fermentation, based on the available information and standard biotechnological practices.

The following diagram outlines the key stages from strain selection to the final product:

G Start Process Start Strain Strain Selection and Engineering (Specialized Microorganism) Start->Strain Inoculum Inoculum Preparation (Seed Train Culture) Strain->Inoculum Fermentation Production Fermentation (Controlled Bioreactor) Inoculum->Fermentation Harvest Broth Harvest Fermentation->Harvest Extraction Product Extraction & Recovery (e.g., from supernatant or cells) Harvest->Extraction Purification Purification (To achieve high purity) Extraction->Purification Final Final Product: Natural this compound 20 Purification->Final

To build a research protocol, you would need to define parameters for each stage. The commercial process for this compound uses a proprietary fermentation technology to ensure high quality and reliable supply independent of agricultural harvests [1] [2]. The general methodology for such a process would involve:

  • Strain Selection and Engineering: Utilizing a genetically engineered microbial host (e.g., Escherichia coli or yeast) with metabolic pathways engineered for high-yield production of the target terpene [3].
  • Fermentation Process:
    • Culture Medium: A defined medium with carbon sources (e.g., sugars), nitrogen, salts, and specific precursors to optimize terpene biosynthesis.
    • Process Control: Critical parameters like pH, temperature, and dissolved oxygen are tightly controlled in a bioreactor to maximize biomass and product yield [4].
  • Product Recovery and Purification: This typically involves separating the cells from the broth, followed by extraction of this compound from the supernatant or cellular biomass using techniques like liquid-liquid extraction or distillation, and subsequent purification steps to achieve the specified purity [3].

Accessing Further Information

For detailed technical data sheets or to request product samples for your own experimental evaluation, you can visit the official Isobionics website at www.isobionics.com or contact BASF's Aroma Ingredients sales team directly [1] [2].

References

beta-sinensal use in beverage flavor enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to β-Sinensal

β-Sinensal is a sesquiterpenoid that contributes significantly to the characteristic aroma and flavor of citrus fruits, especially oranges [1] [2]. It is traditionally identified as a component of cold-pressed orange oil but can impart a metallic-fishy odor at higher concentrations [1]. Recent advances in fermentation biotechnology have enabled its production as a standalone natural flavor ingredient, independent of orange oil extraction, offering greater application flexibility and consistent quality [3] [4].

Chemical & Physical Properties

The table below summarizes key properties of β-sinensal for researchers to consider during experimental design [2].

Property Value / Description
Common Name β-Sinensal
IUPAC Name (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal
Chemical Formula C₁₅H₂₂O
Average Molecular Weight 218.34 g/mol
CAS Registry Number 3779-62-2
Solubility in Water Practically insoluble (est. 0.49 mg/L at 25°C)
Estimated LogP 4.624 (indicating high lipophilicity)
Boiling Point 180°C at 1.00 mm Hg

Beverage Flavor Application Profile

The recently launched Isobionics Natural beta-Sinensal 20 provides the following sensory and application characteristics, ideal for flavor enhancement in beverages [3] [5] [6].

Aspect Description
Sensory Profile Aldehydic, citrus (tangerine, mandarin) peel taste and odor, with marine and algae notes. Imparts a fresh effect to odor and a slightly metallic effect to taste.
Typical Use Level 0.1 - 10 ppm

| Primary Applications | - Fruit Flavors: Adds juiciness/freshness to mango, berry, all citrus flavors.

  • Savory Flavors: Potent effects in tomato, fish, and meat flavor formulations.
  • Orange Oil Enhancement: Improves organoleptic properties of orange oil products. | | Recommended Beverage Types | Non-alcoholic and alcoholic beverages, especially those with citrus, berry, or mango flavor profiles. |

Detailed Experimental Protocols

Protocol 1: Sensory Evaluation Threshold Determination

This protocol outlines the procedure for determining the detection and recognition thresholds of β-sinensal in a model beverage system.

  • 1. Objective: To quantitatively determine the minimum concentration at which β-sinensal can be detected and correctly identified in a base matrix.
  • 2. Materials:
    • β-Sinensal standard (e.g., Isobionics Natural this compound 20) [3].
    • Neutral base: 5% sucrose solution in deionized water or a commercially available neutral beer [7].
    • Glass beakers, volumetric flasks, pipettes.
    • Food-grade tasting cups.
    • Sensory panel (minimum n=25, screened for sensory acuity).
  • 3. Procedure:
    • Stock Solution: Precisely prepare a 100 ppm stock solution of β-sinensal in a food-grade solvent (e.g., ethanol).
    • Dilution Series: Using the neutral base, create a geometric series of solutions (e.g., 0.1, 0.5, 1, 5, 10 ppm).
    • Presentation: Use a forced-choice ascending concentration series method (e.g., 3-AFC). Present each panelist with three samples per concentration level: two containing the base and one containing the base + β-sinensal.
    • Data Collection: Ask panelists to identify the odd sample. The detection threshold is the concentration at which a statistically significant proportion (e.g., p<0.05) of the panel can correctly identify the sample above chance.
    • Data Analysis: Calculate individual thresholds using a best-estimate method from dose-response curves, then calculate the group mean and standard deviation.
Protocol 2: Formulation Stability Testing

This protocol assesses the stability of β-sinensal in a final beverage product under various storage conditions.

  • 1. Objective: To evaluate the chemical stability and sensory shelf-life of β-sinensal in a beverage formulation.
  • 2. Materials:
    • Finished beverage product formulated with β-sinensal.
    • Headspace vials, Gas Chromatography-Mass Spectrometry (GC-MS) system.
    • Controlled environment chambers (for temperature & light).
  • 3. Procedure:
    • Sample Preparation: Bottle the beverage and separate it into batches for different storage conditions.
    • Storage Conditions:
      • Accelerated Aging: 37°C, 70% relative humidity, protected from light.
      • Light Exposure: Under controlled light intensity (e.g., 5000 lux).
      • Control: 4°C, dark.
    • Sampling: Collect samples at defined time points (e.g., 0, 1, 3, 6 months).
    • Analysis:
      • Chemical: Use static headspace GC-MS [1] to quantify residual β-sinensal and identify potential degradation compounds.
      • Sensory: A trained panel evaluates samples against the control for any off-flavors or loss of top-notes.
  • 4. Key Parameters: Monitor for degradation products that could cause off-flavors, leveraging historical data that notes high concentrations of β-sinensal can lead to "objectionable" or "metallic-fishy" odors [1].

Application Workflow and Best Practices

The following diagram illustrates the recommended workflow for integrating β-sinensal into a beverage formulation, from initial assessment to final product validation.

Start Define Flavor Goal A Literature & Data Review Start->A B Design Preliminary Formulation A->B C Conduct Solubility & Compatibility Tests B->C D Bench-Top Prototyping & Sensory Screening C->D E Optimize Dosage (0.1 - 10 ppm range) D->E Sensory Feedback F Scale-Up & Process Stability Testing E->F G Final Product Validation (Sensory & Chemical) F->G Stability Data End Implement QC Protocol G->End

Best Practices for Application:

  • Start Low: Begin with the lowest recommended dosage (0.1 ppm) and increase gradually to avoid introducing off-notes [3] [1].
  • Solubility Considerations: Due to its low water solubility, β-sinensal may require solubilization using approved food-grade solvents or encapsulation techniques for uniform distribution in aqueous systems [2].
  • Synergistic Blending: It works exceptionally well in enhancing the overall freshness and juiciness of citrus flavors and can be blended with other flavor compounds to create more complex profiles [3] [5].

Regulatory & Commercial Information

For commercial application, the following regulatory and sourcing information is critical [3] [6] [4]:

  • Regulatory Status: The product meets EU and US food-grade standards. It complies with Regulation (EC) 1334/2008 and can be labeled as a natural flavouring preparation in the EU. FEMA/GRAS approval is expected by June 2025.
  • Certifications: It is certified as Kosher, Halal, ISO 22000, and pesticide-free.
  • Sourcing: As of March 2025, Isobionics (a BASF brand) produces β-sinensal via a proprietary fermentation process, ensuring consistent quality and supply independent of agricultural harvests.

Conclusion

β-Sinensal is a versatile, natural tool for flavor chemists seeking to enhance citrus authenticity and add juicy, fresh notes to a wide range of beverages. Its recent commercial availability via fermentation provides a reliable, high-quality source. Successful application requires careful dosage control, stability testing, and an understanding of its synergistic potential within complex flavor systems.

References

Comprehensive Application Notes and Protocols: Encapsulation Techniques for Beta-Sinensal Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Beta-sinensal is a valuable bioactive compound found primarily in citrus fruits, known for its distinctive aroma and potential therapeutic applications. Like many bioactive compounds, this compound faces significant challenges that limit its practical utilization in pharmaceutical and nutraceutical products. These challenges include high volatility, poor water solubility, and susceptibility to oxidation and degradation under environmental stressors. Encapsulation technologies have emerged as a powerful strategy to overcome these limitations by entrapping bioactive compounds within protective matrices, thereby enhancing their stability, controlling their release, and improving their bioavailability. This document provides detailed application notes and experimental protocols for the effective encapsulation of this compound, drawing on current research and optimized methodologies from related stabilization studies.

The fundamental principle behind encapsulation involves creating a protective barrier between the sensitive core material (this compound) and the external environment. This is achieved through various wall materials and encapsulation techniques that can be selected based on the intended application, desired release profile, and scale of production. For this compound specifically, recent research indicates that large-ring cyclodextrins and alginate-based systems show particular promise due to their ability to form stable inclusion complexes and microspheres that effectively protect and control the release of this valuable compound.

Encapsulation Systems for Sinensal Stabilization

Comparative Analysis of Encapsulation Platforms

Recent advances in encapsulation technology have identified several promising approaches for stabilizing sensitive compounds like this compound. The selection of an appropriate encapsulation system depends on multiple factors, including the physicochemical properties of the core material, the desired release characteristics, processing conditions, and the final application. Based on current research, three primary encapsulation platforms show significant potential for this compound stabilization, each with distinct advantages and limitations as summarized in Table 1.

Table 1: Comparison of Encapsulation Systems for this compound

Encapsulation System Encapsulation Efficiency Key Advantages Optimal Application Context
Large-Ring Cyclodextrins 59.7–72.9% [1] Superior encapsulation of larger molecules, enhanced thermal stability, improved water solubility [1] Pharmaceutical formulations, flavor enhancement, heat-processed products
Alginate Microspheres 55–85% [2] pH-dependent release, biocompatibility, cost-effectiveness, simple production process [2] Nutraceuticals, controlled release systems, gastrointestinal targeting
Complex Coacervation (Chitosan-Gelatin) >80% [3] High payload capacity, excellent retention of volatiles, controlled release kinetics [3] Food applications, topical products, essential oil stabilization
Rational Selection Criteria

The optimal encapsulation strategy for this compound should be selected based on specific application requirements. For enhanced thermal stability and improved water solubility, large-ring cyclodextrins (LR-CDs) demonstrate particular efficacy, with research showing they can increase the water solubility of hydrophobic compounds by up to 800-fold [1]. The larger cavity size of LR-CDs (9+ glucose units) compared to conventional α-, β-, and γ-cyclodextrins provides superior accommodation of larger molecules like this compound, with the flexible structure allowing optimal host-guest interactions [1].

For applications requiring pH-responsive release in the gastrointestinal tract, alginate-based systems offer significant advantages. Alginate microspheres remain stable in acidic environments but swell and release their contents under neutral to basic conditions, making them ideal for targeted intestinal delivery [2]. When high payload capacity and excellent retention of volatile compounds are priorities, complex coacervation between chitosan and gelatin presents a robust option, with encapsulation efficiency regularly exceeding 80% [3].

Characterization of Encapsulated this compound

Physical and Chemical Assessment

Comprehensive characterization of encapsulated this compound is essential to verify the success of the encapsulation process and predict performance in final applications. A multifaceted analytical approach should be employed to assess critical quality attributes, with methodologies and performance targets summarized in Table 2.

Table 2: Characterization Methods for Encapsulated this compound

Parameter Analytical Method Performance Indicators Experimental Conditions
Encapsulation Efficiency HPLC/UV-Vis spectroscopy >70% for cyclodextrins, >80% for coacervation [1] [3] Washing with appropriate solvent, extraction, quantification
Thermal Stability TGA/DSC Weight loss <10% at 150°C [1] Heating rate: 10°C/min, nitrogen atmosphere
Particle Morphology SEM Spherical, smooth surface, uniform size distribution [2] Acceleration voltage: 5-15 kV, appropriate magnification
Chemical Interaction FTIR Shift in characteristic peaks (e.g., C=O, OH), no destructive chemical reactions [2] Spectral range: 4000-500 cm⁻¹, KBr pellet method
Crystallinity XRD Broad amorphous halo, absence of sharp crystalline peaks [1] Scanning range: 5°-60° 2θ, CuKα radiation
Release and Stability Assessment

Beyond basic characterization, evaluating the release kinetics and stability of encapsulated this compound under various environmental conditions provides critical data for application development. In vitro release studies under simulated gastrointestinal conditions demonstrate that alginate-based systems can provide controlled release profiles with minimal release in gastric conditions and substantial release in intestinal environments [2]. Accelerated stability testing should include monitoring of this compound retention under different temperature, humidity, and light exposure conditions, with optimal systems maintaining >80% of initial content after 30 days at 40°C [3].

The mechanism of interaction between this compound and encapsulation matrices significantly influences both stability and release behavior. In cyclodextrin systems, hydrophobic interactions drive the formation of inclusion complexes, while in polyelectrolyte systems like chitosan-gelatin coacervates, electrostatic forces primarily contribute to encapsulation. Understanding these interactions enables rational optimization of encapsulation formulations for specific application requirements.

Experimental Protocols

Protocol 1: Large-Ring Cyclodextrin Encapsulation

Objective: To encapsulate this compound using large-ring cyclodextrins (LR-CDs) for enhanced stability and solubility.

Materials:

  • This compound (purity >90%)
  • Large-ring cyclodextrin mixture (DP 9-45)
  • Ethanol (absolute, HPLC grade)
  • Deionized water
  • Magnetic stirrer with heating
  • Ultrasonic bath
  • Freeze dryer

Procedure:

  • LR-CD Solution Preparation: Dissolve 10 g of LR-CD mixture in 100 mL of deionized water at 60°C with continuous stirring (500 rpm) until complete dissolution (approximately 30 minutes).
  • This compound Solution: Dissolve 1.5 g of this compound in 10 mL of ethanol.
  • Inclusion Complex Formation: Slowly add the this compound solution to the LR-CD solution while maintaining vigorous stirring (800 rpm). Continue stirring for 6 hours at 60°C protected from light.
  • Precipitation and Collection: Cool the mixture to 4°C and maintain for 12 hours to allow precipitate formation. Collect the precipitate by vacuum filtration.
  • Drying: Lyophilize the collected product for 24 hours at -50°C and 0.01 mBar.
  • Storage: Store the dried inclusion complex in airtight containers at -20°C protected from light.

Quality Control:

  • Determine encapsulation efficiency by HPLC analysis
  • Verify complex formation by FTIR spectroscopy
  • Assess morphology by SEM imaging
Protocol 2: Alginate Microsphere Encapsulation

Objective: To encapsulate this compound in alginate microspheres using extrusion technique for controlled release applications.

Materials:

  • Sodium alginate (food grade)
  • This compound
  • Calcium chloride (CaCl₂, >95%)
  • Tween 80
  • Deionized water
  • Extrusion device with 0.4 mm nozzle
  • Magnetic stirrer

Procedure:

  • Alginate Solution: Dissolve 2% (w/v) sodium alginate in deionized water at room temperature with stirring for 4 hours.
  • Core Material Incorporation: Emulsify 1% (v/v) this compound in the alginate solution using 0.1% Tween 80 as emulsifier. Homogenize at 10,000 rpm for 5 minutes.
  • Gelation Bath: Prepare 2% (w/v) CaCl₂ solution in deionized water.
  • Extrusion: Extrude the alginate-beta-sinensal mixture through a 0.4 mm nozzle into the CaCl₂ solution using a peristaltic pump at 10 mL/min.
  • Curing: Allow the formed microspheres to cure in the gelling solution for 30 minutes with gentle stirring.
  • Collection and Washing: Collect microspheres by sieving and wash three times with deionized water.
  • Drying: Air-dry microspheres at room temperature for 24 hours or use fluidized bed dryer at 35°C.

Quality Control:

  • Measure particle size distribution by laser diffraction
  • Determine swelling index in simulated gastrointestinal fluids
  • Assess encapsulation efficiency by solvent extraction followed by GC-MS
Protocol 3: Complex Coacervation Encapsulation

Objective: To encapsulate this compound using chitosan-gelatin complex coacervation for high payload capacity.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation >75%)
  • Gelatin (Type B, bloom strength ~250)
  • This compound
  • Glutaraldehyde (25% solution)
  • Acetic acid (1% solution)
  • Deionized water
  • Magnetic stirrer with heating
  • pH meter
  • Centrifuge

Procedure:

  • Gelatin Solution: Dissolve 5% (w/v) gelatin in deionized water at 40°C with stirring for 1 hour.
  • Chitosan Solution: Dissolve 0.5% (w/v) chitosan in 1% acetic acid solution at room temperature overnight.
  • Emulsion Preparation: Add 1.5% (v/v) this compound to the gelatin solution and emulsify using a high-speed homogenizer at 12,000 rpm for 10 minutes.
  • Coacervation: Slowly add the chitosan solution to the gelatin emulsion at 40°C with continuous stirring (600 rpm). Adjust pH to 5.3 using 0.1M NaOH or HCl.
  • Cross-linking: Add 0.5 mL glutaraldehyde solution (25%) and continue stirring for 1 hour.
  • Collection: Cool the mixture to 5°C and maintain for 4 hours. Collect microcapsules by centrifugation at 5000 rpm for 10 minutes.
  • Washing and Drying: Wash three times with cold deionized water and air-dry at room temperature.

Quality Control:

  • Determine encapsulation efficiency by GC analysis
  • Evaluate morphology by SEM
  • Assess in vitro release profile in simulated gastrointestinal fluids

Pathway and Workflow Diagrams

Experimental Workflow for Encapsulation Optimization

G Start Start: this compound Encapsulation MaterialPrep Material Preparation Start->MaterialPrep EncapsMethod Encapsulation Method Selection MaterialPrep->EncapsMethod LRCD Large-Ring CD Inclusion EncapsMethod->LRCD Solubility Enhancement Alginate Alginate Microspheres EncapsMethod->Alginate Controlled Release Coacervation Complex Coacervation EncapsMethod->Coacervation High Payload Charact Comprehensive Characterization LRCD->Charact Alginate->Charact Coacervation->Charact Eval Performance Evaluation Charact->Eval Optim Process Optimization Eval->Optim Optim->MaterialPrep Requires Improvement End Final Product Optim->End Measures Acceptable

Diagram 1: Experimental workflow for this compound encapsulation optimization

Host-Guest Interaction Mechanism

Diagram 2: Host-guest interaction mechanism in cyclodextrin encapsulation

Conclusion and Future Perspectives

Encapsulation technologies offer powerful solutions to the stability and delivery challenges associated with this compound. The protocols presented in this document provide researchers with validated methodologies for implementing three distinct encapsulation approaches, each with specific advantages for different application scenarios. Large-ring cyclodextrins excel in solubility enhancement and thermal protection, alginate microspheres offer superior pH-responsive release characteristics, and complex coacervation provides high payload capacity and excellent retention of volatile compounds.

Future research directions should focus on developing hybrid encapsulation systems that combine the advantages of multiple technologies, optimizing processes for industrial-scale production, and conducting comprehensive in vivo studies to validate the bioavailability and efficacy of encapsulated this compound. Additionally, exploration of novel encapsulation materials with enhanced functionality and application of quality by design (QbD) principles to encapsulation process development will further advance the field. As encapsulation technologies continue to evolve, they will undoubtedly unlock new opportunities for utilizing this compound and other sensitive bioactive compounds in diverse pharmaceutical, nutraceutical, and food applications.

References

Comprehensive Application Notes and Protocols: Determination of Odor Activity Value for β-Sinensal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Odor Activity Value (OAV) and β-Sinensal

Odor Activity Value (OAV) serves as a fundamental quantitative metric in flavor chemistry that enables researchers to determine the actual contribution of specific volatile compounds to the overall aroma profile of a sample. Calculated as the ratio of a compound's concentration to its odor threshold, OAV provides a scientific basis for identifying which compounds truly drive sensory perception, regardless of their absolute concentration. This approach is particularly valuable in complex matrices where numerous volatiles coexist but only a subset actually influences aroma. The dose-over-threshold (DOT) approach further expands on this concept, allowing for the characterization of complex aroma combinations in products like ripened pu-erh tea [1].

β-Sinensal (C₁₅H₂₂O) is a sesquiterpenoid compound predominantly found in citrus species, particularly in sweet orange oil where it serves as a characteristic aroma compound and potential biomarker for citrus consumption [2]. With its molecular weight of 218.34 g/mol and low water solubility (0.49 mg/L at 25°C), β-sinensal presents specific analytical challenges that require optimized methodologies for accurate quantification [2]. This sesquiterpenoid plays a significant role in the overall flavor and aroma of orange fruit and is registered for use as a food additive (FEMA 3141) [2]. Understanding its specific contribution to citrus aromas through OAV calculation has important applications in food science, flavor development, and quality control processes.

Table 1: Key Applications of OAV Determination for β-Sinensal in Research and Industry

Field Application Significance
Food Quality Control Quality assessment of citrus juices and products Identifies aroma contribution in reduced-sugar products [3]
Flavor Development Creation of authentic citrus flavor profiles Guides flavor formulation based on impact compounds
Product Development Sugar-reduction in beverages Enhances perceived sweetness via aroma-taste interactions [3]
Sensory Science Correlation of chemical data with human perception Bridges analytical chemistry and sensory experience

Analytical Methods for OAV Determination

Instrumental Analysis: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents the gold standard for quantifying volatile compounds like β-sinensal in complex matrices. This technique combines efficient extraction, sensitive detection, and reliable identification capabilities. The HS-SPME process begins with weighing 0.5 g of homogenized sample into a 20 mL headspace vial, followed by the addition of 20 μL of internal standard (ethyl decanoate, 98% purity) [4]. After adding boiling water and sealing, samples are equilibrated at 80°C for 10 minutes before exposing a pre-conditioned DVB/CAR/PDMS fiber (50/30 μm) to the headspace for 50-60 minutes at the same temperature [4].

For GC-MS analysis, the thermal desorption of extracted compounds occurs in the injection port at 250°C for 5 minutes [3]. Separation is typically achieved using a DB-WAxETR column (60 m × 0.32 mm × 0.25 μm) with helium carrier gas at 1 mL/min flow rate [5]. The optimal temperature program for β-sinensal separation increases from 35°C (hold 5 min) to 150°C at 3°C/min, then to 240°C at 10°C/min with a 2-minute hold [5]. Mass spectrometry detection employs electron ionization (70 eV) with ion source temperature of 230°C, scanning from m/z 45-500 [5].

Sensory Evaluation Techniques

Sensory analysis complements instrumental measurements by providing the human perception context essential for OAV calculation. For β-sinensal evaluation, Quantitative Descriptive Analysis (QDA) employs trained panels to assess aroma characteristics using predefined intensity scales (typically 0-6, where 0=no sensation and 6=very strong) [4]. Panelists evaluate key aroma descriptors including floral, fruity, herbal, aged, and woody attributes, with specific focus on the citrus-floral characteristics associated with β-sinensal [4].

Additional sensory methods include triangular testing for difference detection and threshold determination using ascending concentration series in appropriate matrices. For cross-modal interaction studies, such as investigating how β-sinensal aroma might enhance sweetness perception, trained panelists evaluate sweetness intensity in sucrose solutions with and without aroma compounds using specialized sweetness meters and electronic tongue systems [3]. All sensory procedures must comply with ethical guidelines, including informed consent and approval by institutional ethics committees [3].

Experimental Protocol for β-Sinensal OAV Determination

Sample Preparation and Extraction
  • Sample Handling: Fresh citrus samples or citrus-containing products should be immediately frozen in liquid nitrogen upon collection and stored at -80°C until analysis. For tea samples containing β-sinensal, process using standardized methods involving withering, fermentation, and drying as applicable [5] [4].

  • Homogenization: Grind frozen samples to a fine powder using a pre-chilled mortar and pestle or analytical mill. Sieve through a 40-mesh screen (0.425 mm openings) to ensure particle size uniformity [4].

  • HS-SPME Optimization: Based on the chemical properties of β-sinensal (logP ≈ 4.624), the DVB/CAR/PDMS fiber provides optimal extraction efficiency [2] [4]. Condition the fiber according to manufacturer specifications before first use and between samples to prevent carryover.

  • Internal Standard Preparation: Prepare ethyl decanoate working solution in methanol (concentration 100 μg/mL). Add 20 μL of this solution to each 0.5 g sample prior to HS-SPME extraction for quantification [4].

GC-MS Parameters and Compound Identification

Table 2: Optimized GC-MS Parameters for β-Sinensal Analysis

Parameter Specification Notes
Column DB-WAxETR (60 m × 0.32 mm × 0.25 μm) Polar stationary phase ideal for oxygenated terpenoids
Injection Temperature 250°C Splitless mode for 2 min, then split ratio 1:20
Carrier Gas Helium (99.999% purity) Constant flow: 1 mL/min
Oven Program 35°C (5 min)→150°C @ 3°C/min→240°C @ 10°C/min (2 min) Total run time: 53.83 min
MS Transfer Line 240°C
Ion Source 230°C Electron energy: 70 eV
Quadrupole 150°C
Mass Range m/z 45-500 Scan mode for identification

For β-sinensal identification, compare mass spectra with reference standards and validate through retention index calculation using n-alkane series (C10-C20) [5]. The characteristic ions for β-sinensal include m/z 218 (molecular ion), 175, 161, 147, and 119. Quantification should be performed using a calibration curve developed with authentic standards across the expected concentration range (typically 0.1-100 mg/L).

Experimental Workflow and OAV Calculation

OAV Determination Workflow

The following diagram illustrates the complete experimental workflow for determining the Odor Activity Value of β-sinensal:

G Start Sample Collection (Citrus/Tea Products) Prep Sample Preparation (Homogenization, Sieving) Start->Prep Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber, 80°C, 50-60 min) Prep->Extraction Analysis GC-MS Analysis (DB-WAxETR Column, Optimized Temp Program) Extraction->Analysis ID Compound Identification (Retention Index, Mass Spectrum) Analysis->ID Quant Quantification (Internal Standard Method) ID->Quant Calc OAV Calculation (Concentration / Odor Threshold) Quant->Calc Sensory Sensory Analysis (QDA, Threshold Determination) Sensory->Calc Interp Data Interpretation (Contribution to Aroma Profile) Calc->Interp

Diagram 1: Experimental workflow for determining the odor activity value of β-sinensal, encompassing sample preparation, instrumental analysis, sensory evaluation, and data interpretation stages.

OAV Calculation and Data Interpretation

The OAV calculation for β-sinensal follows this fundamental equation:

OAV = C / T

Where:

  • C = Concentration of β-sinensal in the sample (μg/kg or μg/L)
  • T = Odor threshold of β-sinensal in the appropriate matrix (μg/kg or μg/L)

For comprehensive flavor profiling, the Dose-over-Threshold (DOT) approach can be applied, which sums the OAVs of compounds sharing similar odor qualities [1]. When the OAV > 1, the compound is considered to contribute directly to the aroma profile. The magnitude of OAV above 1 indicates its relative importance, with higher values signifying greater impact.

Research on sweet orange oil has demonstrated that β-sinensal is one of several characteristic aroma compounds that can influence sweetness perception through cross-modal interactions, potentially allowing for sugar reduction in beverages by enhancing perceived sweetness without adding calories [3]. The floral aroma characteristics associated with β-sinensal and related compounds like geraniol and linalool contribute significantly to the overall aroma profile of citrus products and teas [5] [4].

Data Analysis, Troubleshooting, and Optimization

Data Analysis Guidelines

Table 3: Troubleshooting Common Issues in β-Sinensal OAV Determination

Problem Potential Causes Solutions
Low β-Sinensal Recovery Fiber degradation, incomplete extraction Condition SPME fiber before use; optimize extraction time/temperature
Poor Chromatographic Resolution Column contamination, suboptimal temperature program Clean or replace GC column guard; adjust temperature ramp rate
Matrix Effects Complex sample interfering with extraction Use matrix-matched calibration; standard addition method
Inconsistent Sensory Thresholds Panel fatigue, reference standard degradation Regular panel training; fresh reference solutions
High Method Variance Inconsistent sample preparation, fiber aging Strict homogenization protocol; monitor fiber performance

For comprehensive flavor profiling, researchers should consider the synergistic effects between β-sinensal and other aroma compounds. Studies have shown that certain aromas can enhance sweetness perception in sucrose solutions, with vanilla aroma demonstrating the most significant sweetening effect, while compatible aromas like those in sweet orange oil can also enhance sweetness perception through cross-modal interactions [3]. This phenomenon has important applications in developing reduced-sugar products.

Method Validation and Optimization

Method validation for β-sinensal OAV determination should include assessment of linearity (R² > 0.995), precision (RSD < 10%), accuracy (85-115% recovery), and limit of quantification (typically 0.5-5 μg/kg depending on matrix). The odor threshold for β-sinensal should be determined in the specific matrix of interest using trained panelists, as thresholds can vary significantly between different matrices (water, oil, sucrose solution, etc.).

For optimal results, consider conducting molecular dynamics simulations to better understand the interaction between β-sinensal and sweet taste receptors (T1R2/T1R3), which can provide insights into the mechanistic basis of cross-modal interactions between aroma and taste [3]. This advanced approach can help explain how β-sinensal might influence sweetness perception and guide product development decisions.

Conclusion

The determination of odor activity value for β-sinensal provides researchers with a powerful tool for understanding the contribution of this important sesquiterpenoid to overall aroma profiles. The combination of robust HS-SPME-GC-MS methodology with controlled sensory evaluation enables accurate quantification and interpretation of β-sinensal's impact in various matrices. As research continues to reveal the complex interactions between aroma compounds and taste perception, particularly through cross-modal effects, the strategic application of OAV data will become increasingly valuable in product development, especially in the creation of reduced-sugar foods and beverages that maintain high consumer acceptance.

References

optimizing beta-sinensal yield in extraction

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Optimization Strategies

The yield and quality of target compounds like beta-sinensal are highly dependent on the choice of extraction technique and its parameters. The table below summarizes the core principles and technologies you should consider.

Extraction Method Key Principle Advantages for Volatiles Reported Optimal Parameters for Citrus Considerations for this compound
Supercritical Fluid Extraction (SFE) [1] [2] Uses supercritical CO₂ (sc-CO₂) as a solvent; polarity can be modified with ethanol. Low thermal degradation, high selectivity, tunable solubility, oxygen-free environment. Pressure: 15-50 MPa; Temperature: 40-60°C; Co-solvent (EtOH): 2.5-10% [2]. Ideal for sensitive terpenoids; use of ethanol as a modifier may enhance polar oxygenated compound yield.
Pressurized Liquid Extraction (PLE) [3] [4] Uses liquid solvents at high pressure and temperature. Rapid, efficient, uses less solvent, high extraction yield of bioactive compounds [4]. Solvent: Ethyl Acetate or Ethanol; Temperature: 100°C; Time: 30 min [4]. High temperature may risk degradation of very heat-sensitive compounds; requires optimization.
Electromagnetic Heat Hydrodistillation (EH-HD) [5] Induces a thermal effect via an oscillating magnetic field, avoiding electrodes. Avoids electrochemical reactions, uniform heating, higher proportion of oxygenated compounds [5]. Magnetic Field: 1.39 T; Time: 60 min [5]. A novel, promising method that may better preserve delicate compound profiles.
Ultrasound-Assisted Extraction (UAE) [6] Uses ultrasonic cavitation to disrupt cell walls. Faster than conventional methods, higher efficiency, lower energy consumption [6]. Ethanol: 70%; Power: 300W; Time: 30 min (optimized for flavonoids) [6]. Good for initial screening; potential for scale-up; thermal control is crucial.

Troubleshooting Common Extraction Issues

Here are answers to frequently asked questions that arise during the optimization process.

  • My extract yield is high, but the concentration of my target compound is low. What could be wrong?

    • Cause: The extraction method or parameters are not selective enough and are co-extracting a large amount of non-target compounds like lipids or waxes.
    • Solution: Make your extraction more selective. With SFE, try adjusting the pressure and temperature to fine-tune the solvent strength of sc-CO₂. Alternatively, incorporate a sequential extraction strategy to remove non-polar interferents first [1].
  • I suspect my target compound is degrading during extraction. How can I confirm and prevent this?

    • Cause: Excessive heat or prolonged processing times, especially with methods like steam distillation.
    • Solution: Switch to low-temperature methods like SFE or optimize PLE/EH-HD to use the lowest effective temperature [5] [2]. Always use an inert atmosphere (e.g., N₂) during post-extraction handling. Compare the chemical profile of your extract to that of the raw material using GC-MS to look for degradation products.
  • The reproducibility between my extraction batches is poor. How can I improve it?

    • Cause: Inconsistent raw material preparation is a major factor. The particle size, moisture content, and cell structure of the plant matrix significantly impact extraction efficiency [5].
    • Solution: Standardize your raw material pre-treatment. Control the drying method (freeze-drying is often best for volatiles [3]), grinding method, and sieve to a uniform particle size. For SFE, also ensure precise control over CO₂ flow rate and pressure.
  • How does the choice of raw material affect the yield of my target compound?

    • Cause: The chemotype of the plant, its growing conditions, and the specific plant part used are critical determinants of its chemical composition [7] [8].
    • Solution: Fully characterize your raw material (genotype, origin, harvest time). For citrus peels, confirm the specific variety and use only the flavedo (the colored outer layer) if possible, as it is richest in essential oils [3].

A Workflow for Systematic Optimization

The following diagram outlines a logical, step-by-step workflow for developing and optimizing your extraction process, from raw material to final analysis.

BetaSinensalOptimization Optimization Workflow for this compound Extraction cluster_0 Key Parameters for Optimization Start Start: Define Objective (Maximize this compound Yield) RM 1. Raw Material Selection & Standardization Start->RM Screen 2. Screening of Extraction Methods RM->Screen P3 • Particle Size • Moisture Content RM->P3 Model 3. Systematic Optimization (RSM - Box-Behnken Design) Screen->Model P1 • Pressure (SFE/PLE) • Temperature • Time Screen->P1 Validate 4. Validate Optimal Conditions Model->Validate P2 • Co-solvent % (SFE) • Solvent Type (PLE/UAE) • Power (UAE/EH-HD) Model->P2 Analyze 5. Analyze Extract (GC-MS) Validate->Analyze

Critical Pre-Extraction & Analytical Factors

  • Raw Material Preparation: The consensus is that freeze-drying is superior to oven-drying for preserving thermolabile volatile compounds. One study on orange peels found that freeze-dried samples retained significantly higher levels of terpenes and phenolic compounds compared to those oven-dried at 50-70°C [3].
  • Analytical Quantification: Your optimization efforts depend on accurate measurement. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying volatile, non-polar compounds like this compound [4] [8]. Ensure you use a suitable internal standard for quantification.

References

Technical Guide: Extraction & Analysis of Orange Peel Bioactives

Author: Smolecule Technical Support Team. Date: February 2026

This guide synthesizes methodologies from citrus research relevant to extracting and analyzing volatile compounds like beta-sinensal from orange peel.

FAQs and Troubleshooting

Q1: How does the initial processing of orange peel impact the yield of volatile compounds? The fixing method (initial heat treatment to inactivate enzymes) significantly impacts the quality and quantity of volatile compounds in the final product [1].

  • Problem: Traditional outdoor sunlight fixing (SL) leads to unstable quality and lower levels of desirable volatile compounds due to weather variability [1].
  • Recommended Solution: Implement Hot Air (HA) fixing. Research shows HA-fixed orange peel retains a higher content of volatile substances and contains more alcohols, aldehydes, ketones, acids, and esters compared to Steam (ST) or Sunlight (SL) methods [1].
  • Protocol Suggestion:
    • Material Prep: Wash fresh peach leaf oranges, hollow out pulp, and fill with dry tea (e.g., Qingzhuan tea) [1].
    • Hot Air Fixing: Treat the filled oranges using a controlled hot air system. The specific temperature can be optimized, but the principle is consistent, gentle heating to preserve volatiles [1].
    • Drying: Proceed with standard drying protocols.

Q2: What are the key considerations for selecting an extraction method for orange peel? Selecting an extraction technique involves balancing efficiency, compound selectivity, and scalability while moving toward zero-waste biorefinery models [2].

  • Problem: Conventional extraction methods are environmentally unsustainable, while novel "green" methods face scalability and cost barriers [2].
  • Solution Comparison:
    • Conventional Methods: Still widely used for economic reasons but have a larger environmental footprint [2].
    • Emerging Green Technologies: These include methods that reduce time, energy consumption, and environmental impact. They align with circular economy principles but require further development for industrial scale-up [2].
    • Integrated Biorefinery: This is the most promising approach. It involves sequentially recovering multiple high-value compounds (like pectin, polyphenols, and essential oils) from the same batch of orange peel, maximizing valorization and moving toward zero-waste [2].

Q3: How can I analyze and confirm the presence of target compounds like this compound? A multi-omics approach, combining metabolomics and transcriptomics, is powerful for identifying and understanding the biosynthesis of target compounds [3].

  • Problem: Need to confirm the identity and quantity of a specific volatile compound in a complex mixture.
  • Solution Workflow:
    • Volatile Analysis: Use techniques like GC-MS (Gas Chromatography-Mass Spectrometry) to separate and identify volatile components in your extract. This compound can be identified by its specific mass spectrum and compared to known standards [3].
    • Metabolomic Profiling: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) or similar to broadly profile non-volatile metabolites (e.g., total phenolics, flavonoids). This provides a comprehensive picture of the extract's composition [3].
    • Transcriptomic Analysis: For fundamental research, RNA sequencing can reveal the upregulation of genes involved in the biosynthetic pathways (e.g., terpenoid biosynthesis) of your target compound, providing insight into how its production is regulated [3].
Experimental Data for Method Selection

The table below summarizes key findings from research on orange peel processing to guide your experimental design.

Table 1: Impact of Fixing Method on Orange Peel and Tea Composition [1]

Factor Hot Air (HA) Fixing Steam (ST) Fixing Sunlight (SL) Fixing
Volatile Content Higher Lower than HA Lower than HA
Key Volatile Groups More alcohols, aldehydes, ketones, acids, esters Not Specified Not Specified
Polyphenols/Flavonoids Lower in peel Lower in peel Higher in peel
Sensory Profile Higher fruit aroma, mellow taste, better coordination Less coordinated taste More astringent taste, less sour
Bioactivity Superior comprehensive antioxidant activity; higher α-glucosidase inhibition Lower than HA Lower than HA
Experimental Workflow Diagram

The following diagram outlines a logical workflow for the extraction and analysis of bioactive compounds from orange peel, integrating the concepts above.

Start Start: Fresh Orange Peel Processing Processing/Fixing Method Start->Processing HA Hot Air (HA) Processing->HA ST Steam (ST) Processing->ST SL Sunlight (SL) Processing->SL Extraction Extraction HA->Extraction Higher volatiles ST->Extraction SL->Extraction Higher polyphenols Conv Conventional Methods Extraction->Conv Green Green Technologies Extraction->Green Analysis Analysis & Validation Conv->Analysis Green->Analysis Volatile Volatile Analysis (GC-MS) Analysis->Volatile Meta Metabolomic Profiling (LC-MS) Analysis->Meta Trans Transcriptomics (RNA-Seq) Analysis->Trans Application Application Volatile->Application Meta->Application Trans->Application Biorefinery Integrated Biorefinery Application->Biorefinery Preferred Path Single Single-Product Focus Application->Single

Key Technical Takeaways

  • Prioritize Hot-Air Fixing: If your goal is to maximize volatile compounds like this compound, begin your process with a controlled hot-air treatment rather than traditional sunlight or steam methods [1].
  • Adopt a Biorefinery Mindset: For economic viability and sustainability, design your process to sequentially extract multiple valuable compounds (pectin, polyphenols, essential oils) from your orange peel source material [2].
  • Employ Multi-Modal Analysis: Use a combination of GC-MS for volatile targeting and broader metabolomic/transcriptomic analyses to fully characterize your output and understand the underlying biosynthetic pathways [3].

References

purity challenges in beta-sinensal isolation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Beta-Sinensal Purity

Challenge Category Specific Issue Potential Causes Recommended Solutions
Extraction Low yield & thermal degradation Use of conventional methods (e.g., Hydrodistillation, Steam Distillation) causing inefficiency and compound degradation [1]. Shift to Microwave-Assisted Hydrodistillation or Supercritical Fluid Extraction to improve yield and reduce thermal stress [1].
Extraction Complex, unstable starting material Essential oils are inherently complex and unstable; source material (orange oil) may have low abundance of this compound [1] [2]. Consider fermentation-based production to bypass plant extraction entirely, ensuring a reliable and pure single-isomer supply [3].
Separation Co-elution with impurities Similar chemical properties of contaminants make separation difficult with standard chromatography [4]. Optimize Reverse-Phase Chromatography with a shallow gradient (e.g., 20% to 30% Acetonitrile over 10 Column Volumes) to improve resolution [4].
Separation Poor peak shape in chromatography Overloading the column; suboptimal mobile phase or flow rate [4]. Reduce sample loading; use high flow rates to minimize peak decomposition while maintaining pressure limits [4].
General Solvent-related oxidation Dissolution in solvents that promote oxidation of the compound during purification. Use DMSO for dissolution to maximize loading and stability; if oxidation occurs (e.g., with Cys/Met), switch to DMF as an alternative [4].

Detailed Experimental Protocols

Microwave-Assisted Extraction of Essential Oils

This protocol leverages modern techniques to improve the initial extraction of volatile compounds like this compound from plant material [1].

  • Principle: Microwave energy heats the plant material internally and simultaneously, reducing processing time and thermal degradation.
  • Workflow:
    • Sample Preparation: Commintute the citrus plant material (e.g., peel) to a consistent particle size.
    • Loading: Place the sample in a microwave-compatible extraction vessel with a specified solvent-to-feed ratio (water is common for hydrodistillation).
    • Extraction: Seal the vessel and run the microwave at a controlled power and temperature (e.g., 500W, 80°C) for a set time (e.g., 30 minutes).
    • Collection: The vapor mixture of water and essential oil is condensed and collected. The oil layer, containing this compound, is separated from the water.
    • Analysis: The extract should be analyzed by GC-MS to determine the initial concentration and profile of this compound.

The following diagram illustrates the logical workflow for selecting an appropriate extraction method based on your purity and yield goals:

Start Start: Obtain Raw Material (Citrus Peel) Decision1 Primary Purity Goal? Start->Decision1 OptionA High Purity & Yield (Advanced Method) Decision1->OptionA Yes OptionB Standard Purity (Conventional Method) Decision1->OptionB No Method1 Method: Supercritical Fluid Extraction (SFE) or Microwave-Assisted Extraction OptionA->Method1 Method2 Method: Steam Distillation or Solvent Extraction OptionB->Method2 Outcome1 Outcome: Higher yield, reduced thermal degradation Method1->Outcome1 Outcome2 Outcome: Potential thermal degradation, lower yield Method2->Outcome2 NextStep Proceed to Chromatographic Purification Outcome1->NextStep Outcome2->NextStep

Optimized Flash Chromatography for Purification

This protocol, adapted from peptide purification, is highly relevant for purifying this compound from complex crude extracts [4].

  • Principle: Uses reversed-phase chromatography with a slowly evolving mobile phase gradient to separate compounds based on hydrophobicity.
  • Workflow:
    • System Setup: Use a reversed-phase flash chromatography system equipped with a C18 column (e.g., 12g cartridge).
    • Sample Preparation: Dissolve the crude extract containing this compound in a minimal volume of DMSO (or DMF if oxidation is a concern) [4].
    • Scouting Run:
      • Mobile Phase: A: Water (with 0.1% TFA), B: Acetonitrile (with 0.1% TFA).
      • Gradient: Implement a shallow scouting gradient, e.g., from 20% B to 30% B over 10 column volumes (CV) [4].
      • Flow Rate: Use a high flow rate (e.g., 50 mL/min for a 12g column) to minimize run time and peak broadening, while staying within pressure limits.
      • Detection: Collect fractions based on UV absorption.
    • Fraction Analysis: Analyze collected fractions by analytical HPLC or GC-MS to identify those containing pure this compound.
    • Scale-Up: Once the optimal gradient is found, linearly scale the method to a larger column and load for bulk purification.

The diagram below outlines the key stages of the chromatography optimization process:

Start Start: Crude this compound Extract Step1 Dissolve sample in DMSO Start->Step1 Step2 Load onto C18 Flash Column Step1->Step2 Step3 Run Shallow Gradient Elution (e.g., 20% to 30% ACN) Step2->Step3 Step4 Collect Fractions Step3->Step4 Step5 Analyze Fractions (HPLC/GC-MS) Step4->Step5 Decision Purity Acceptable? Step5->Decision End Pure this compound Decision->End Yes Loop Adjust Gradient & Re-run Decision->Loop No Loop->Step2

Frequently Asked Questions (FAQs)

Q1: What is the biggest advantage of using fermentation-derived this compound? The primary advantage is the bypassing of traditional extraction and its associated purity challenges. Fermentation produces a single-isomer product (like Isobionics Natural this compound 20) with reliable availability, independent of orange harvests and the complex chemistry of orange oil, leading to higher and more consistent initial purity [3].

Q2: Why is a shallow gradient recommended for chromatography? A shallow gradient (a slow change in solvent strength) increases the residence time of the compounds on the stationary phase. This allows for better distinction between molecules with very similar hydrophobicities, such as this compound and its close structural analogs, thereby improving resolution and final purity [4].

Q3: My this compound seems to degrade during purification. What could be the cause? Degradation can occur due to several factors:

  • Oxidation: If your molecule is susceptible, ensure you are using a protective solvent like DMF instead of DMSO [4].
  • Thermal Stress: If traces of heat-based extraction are used initially, thermal degradation can occur. Switching to low-thermal-stress methods like SFE or microwave-assisted extraction is recommended [1].
  • Process Time: Long purification times can expose the compound to conditions that promote degradation. Using high-flow-rate flash chromatography can significantly reduce processing time [4].

References

standardizing beta-sinensal concentration in natural extracts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of β-Sinensal

The table below summarizes the basic identifiers and properties of β-sinensal as found in the Human Metabolome Database (HMDB) [1].

Property Description
Common Name β-Sinensal [1]
CAS Registry Number 3779-62-2 [1]
Chemical Formula C₁₅H₂₂O [1]
Average Molecular Weight 218.34 g/mol [1]
IUPAC Name (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [1]
Description A sesquiterpenoid; important for orange flavor/aroma; used as a food additive; potential biomarker for citrus consumption [1].

Analytical Methods for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying volatile compounds like β-sinensal in complex natural extracts. The following workflow diagrams a general GC-MS protocol based on methodologies used in recent studies [2] [3].

G GC-MS Analysis Workflow for Beta-Sinensal cluster_identification Identification Method start Sample: Natural Extract step1 Instrument Setup: - GC with capillary column - Helium carrier gas - MS with EI source (70 eV) - Mass range: 40-500 m/z start->step1 step2 Oven Program: - Start at 50°C (hold 5 min) - Ramp at 4°C/min to 280°C - Final hold 10 min step1->step2 step3 Data Acquisition step2->step3 step4 Peak Identification step3->step4 step5 Compound Confirmed: This compound step4->step5 id1 Compare mass spectrum and retention index to reference standards and libraries (e.g., NIST)

Beyond identification, quantifying a compound's contribution to a sample's aroma is crucial. This is often done by calculating its Odor Activity Value (OAV), which is the ratio of the compound's concentration to its odor threshold. A recent study on sweet orange oil identified key aroma compounds, and while β-sinensal was detected, its OAV was not among the highest reported [3].

Extraction Techniques and Considerations

The choice of extraction solvent significantly impacts the yield and profile of bioactive compounds. Research into Natural Deep Eutectic Solvents (NADES) has shown them to be a green and effective alternative to traditional organic solvents for extracting valuable compounds from orange peel [4].

  • NADES Advantage: These solvents are biodegradable, have low toxicity, and can be tailored for specific extraction goals. Studies indicate that NADES can be more effective than aqueous ethanol in extracting phenolic compounds from orange peel, which may also influence the co-extraction of volatiles like β-sinensal [4].
  • Standard Preparation: For accurate quantification, you must use a purified β-sinensal standard to create a calibration curve. The concentration of β-sinensal in your sample is then determined by comparing the GC-MS response (e.g., peak area) of the sample to this curve [2] [3].

References

fermentation process optimization for beta-sinensal production

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Process Optimization Methods

Fermentation optimization is crucial for improving the yield, titer, and productivity of target compounds in bioprocesses [1] [2]. The table below summarizes various techniques available to researchers:

Method Description Key Characteristics & Applications
One-Factor-at-a-Time (OFAT) [2] Changes one independent variable while fixing all others. Simple and easy to visualize individual effects on graphs. Ignores variable interactions, time-consuming for many variables [2].
Factorial Design [2] Independently varies levels of multiple factors to assess their individual and interactive effects. Capable of evaluating synergistic or antagonistic effects between factors. Runs can become numerous with many factors (denoted as 2ⁿ for n factors) [2].
Plackett-Burman Design [2] A fractional factorial design for screening a large number of variables (n) with a small number of experiments (n+1). Highly efficient for initial screening to identify the most influential factors from a large pool. Number of experiments must follow n+1=4k (e.g., 8, 12, 16) [2].
Response Surface Methodology (RSM) [2] Uses statistical designs (e.g., Central Composite Design) to build empirical models and find optimal factor levels. Identifies optimal conditions and models the relationship between variables and response. Requires prior knowledge to select a narrower range of factors [2].
Artificial Neural Network (ANN) [1] A machine learning method for non-linear multivariate modeling of complex fermentation processes. Can model complex, non-linear relationships that RSM cannot. Used with genetic algorithms for optimization; e.g., 31.58-fold increase in endoglucanase production [1].

Beta-Sinensal Production & Optimization

This compound is a valuable sesquiterpene aldehyde with a distinctive orange and marine aroma [3]. Its production has been revolutionized by biotechnology.

Aspect Details
Organoleptic Profile Aldehydic, citrus peel (tangerine, mandarin), with marine and algae notes [3].
Key Production Method Fermentation Technology: This is the first single-isomer sinensal on the market not extracted from orange oil. It uses fermentation from renewable resources, ensuring reliable availability independent of harvest conditions [3].
Applications Adds juiciness and freshness to fruit flavors (mango, berry, citrus); enhances savory formulations (fish, meat, tomato); improves organoleptic properties of orange oil products [3].
Advantages of Fermentation Premium quality, EU/US natural status, food grade, Kosher and Halal certified, pesticide-free [3].

The following diagram illustrates a generalized workflow for the microbial production of a compound like this compound, integrating strain and fermentation optimization:

Start Start: Microbial Host System SO Strain Optimization (Gene, Pathway, Protein Level) Start->SO MFO Media Formulation Optimization SO->MFO PCO Process Condition Optimization (Temp, pH, DO) MFO->PCO FedBatch Fed-Batch Strategy Optimization PCO->FedBatch ScaleUp Scale-Up & Tech Transfer FedBatch->ScaleUp Product Target Compound: This compound ScaleUp->Product

Troubleshooting FAQs for Researchers

Q1: My fermentation shows no signs of microbial activity. What are the primary causes? A1: A lack of activity can stem from several factors. First, check that the fermentation temperature is within the optimal range for your specific microbial host, as yeast and bacteria have distinct requirements [4]. Second, investigate yeast health and pitching rates; old, inactive, or insufficient yeast will lead to sluggish or stalled fermentation [4]. Third, ensure the culture medium was properly aerated before inoculation, as oxygen is critical for initial microbial cell growth [4].

Q2: My process achieves a high cell density but a very low yield of the target product. How can I address this? A2: This is a common challenge where growth and production are uncoupled. Focus on medium formulation and induction optimization [1]. Key strategies include:

  • Identifying Ideal Carbon Sources/Inducers: Test different, potentially cheaper carbon sources (e.g., wheat bran, corncob) and inducers specific to your product's pathway. In some cases, changing the inducer can more than double enzyme activity [1].
  • Fed-Batch Operation: Implement a controlled feeding strategy to prevent catabolite repression or substrate inhibition, which can dramatically increase yields. Optimizing the glucose feed rate for an E. coli endoglucanase process led to a 40-fold increase in expression [1].

Q3: How can I systematically improve my fermentation titer when I have too many variables to test? A3: Employ a structured statistical approach to screen variables efficiently.

  • Initial Screening: Use a Plackett-Burman design to quickly screen a large number of factors (e.g., media components, temperature, pH) with a minimal number of experiments to identify the most significant ones [2].
  • In-Depth Optimization: Once key factors are identified, apply Response Surface Methodology (RSM) with a Central Composite Design. This will help you model the complex interactions between these factors and pinpoint the precise optimal conditions for maximum titer [2].

The following chart outlines a logical decision path for diagnosing and correcting a low-yield fermentation process:

Problem Problem: Low Product Yield CheckCell Check Cell Density and Health Problem->CheckCell CheckMedia Systematically Optimize Media and Process CheckCell->CheckMedia  Cell Growth OK? ScreenVars Screen Many Variables (Plackett-Burman Design) CheckMedia->ScreenVars ModelOpt Model and Optimize Key Variables (Response Surface Methodology) ScreenVars->ModelOpt ML Employ Advanced Control (ANN + Genetic Algorithm) ModelOpt->ML  Need further gain?

References

preventing beta-sinensal degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary factors that cause beta-sinensal degradation? The main factors are heat, oxygen, and light [1] [2]. This compound is a terpene, and like most terpenes, it is thermally unstable and can decompose or oxidize when exposed to high temperatures, air, or light over time [1].

  • What is the best method to preserve citrus essential oils rich in compounds like this compound? The most effective method identified is freeze-drying (lyophilization) the citrus peel prior to oil extraction. Freeze-drying minimizes thermal degradation and better preserves the oil's quality and bioactive compounds compared to methods using heat [3].

  • What long-term storage conditions are recommended? For long-term storage of citrus peel or its extracts, conditions of low temperature and low humidity are crucial [4]. One study on aged citrus peel (Guang Chenpi) recommends avoiding long-term exposure to high temperature and high humidity, which can significantly degrade valuable components [4].

Experimental Protocols for Stabilization

Here are detailed methodologies for key processes aimed at preserving sensitive compounds during preparation and storage.

Protocol 1: Freeze-Drying Citrus Peel for Optimal Oil Quality

This protocol is adapted from research on Thomson navel orange peels, which found freeze-drying to be superior for retaining essential oil yield and quality [3].

  • Objective: To dry citrus peel while minimizing the degradation of heat-sensitive compounds like this compound.
  • Materials:
    • Fresh citrus peel (flavedo)
    • Freeze-drier
    • Laboratory mill
    • Airtight containers for storage (e.g., glass jars or sealed bags)
  • Procedure:
    • Preparation: Wash fresh citrus fruits and carefully remove the outer colored layer of the peel (flavedo) using a manual peeler. Cut into small, uniform pieces.
    • Freezing: Spread the peel pieces in a single layer on freeze-drier trays.
    • Lyophilization: Place the trays in the freeze-drier. Dry at a temperature of -50°C and a pressure of 0.125 mbar for approximately 24 hours, or until a constant weight is achieved [3].
    • Processing: Grind the dried peel into a fine powder using a laboratory mill.
    • Pre-Storage: Store the powdered peel in airtight containers at -18°C until oil extraction [3].
Protocol 2: Evaluating Storage Conditions for Peel Material

This protocol is based on a study that systematically tested the impact of storage environments on the chemical composition of aged citrus peel [4].

  • Objective: To determine the effects of temperature, humidity, and packaging on the stability of citrus peel and its constituents over time.
  • Materials:
    • Dried citrus peel samples
    • Climate-controlled chambers or incubators
    • Different packaging materials (e.g., Polyethylene (PE) bags, glass jars, jute bags)
  • Procedure:
    • Sample Grouping: Divide the dried citrus peel into several groups.
    • Define Conditions: Store each group under a different set of conditions. Based on the literature, key conditions to test include [4]:
      • Group A (Control): 25°C ± 2°C, 65%–70% Relative Humidity (RH)
      • Group B (High Temp): 35°C ± 2°C, 65%–70% RH
      • Group C (High Temp/Humidity): 35°C ± 2°C, >85% RH
      • Group D (Low Temp/Humidity): 4°C ± 2°C, 35%–40% RH
    • Vary Packaging: For selected conditions (e.g., A and B), further divide samples to be stored in different packaging materials to test gas permeability.
    • Monitoring: Store samples for a defined period (e.g., 6, 12, 24 months) and periodically analyze the chemical composition using GC-MS to track changes in this compound and other terpenes.

Summary of Supporting Data

The following tables consolidate quantitative data from the research to support the experimental protocols.

Table 1: Impact of Drying Method on Citrus Peel and Essential Oil Quality [3]

Drying Method Conditions Key Findings for Peel & Essential Oil
Freeze-Drying -50°C, 0.125 mbar Highest essential oil yield (6.90%), best color preservation, highest antioxidant activity.
Oven Drying 45°C & 60°C Lower oil yield and reduced quality compared to freeze-drying.
Sun Drying 25-37°C, 36 hrs Lower oil yield and reduced quality compared to freeze-drying.
Microwave Drying 360W & 600W Lower oil yield and reduced quality compared to freeze-drying.

Table 2: Effect of Storage Conditions on Citrus Peel Components [4]

Storage Condition Temperature Humidity Key Impact on Chemical Composition
Low Temp / Low Humidity 4°C ± 2°C 35%–40% Hinders the aging process and transformation of compounds.
High Temp / High Humidity 35°C ± 2°C >85% Accelerates compound transformation but significantly decreases key flavonoids.
Packaging: Polyethylene (PE) Bags (Various) (Various) Smaller reduction in total flavonoids and hesperidin compared to jute bags.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for a research project aimed at stabilizing this compound, based on the protocols above.

cluster_drying Drying Phase (Critical for Preservation) cluster_storage Storage Condition Testing cluster_packaging Packaging Variable Start Start: Fresh Citrus Peel FD Freeze-Drying (-50°C, 0.125 mbar) Start->FD HD Heat-Based Drying (Oven, Sun, Microwave) Start->HD A Condition A: 25°C / 65-70% RH FD->A B Condition B: 35°C / 65-70% RH FD->B C Condition C: 35°C / >85% RH FD->C D Condition D: 4°C / 35-40% RH FD->D Analysis Analysis (GC-MS) Monitor this compound & Terpene Profile FD->Analysis Compare against heat-dried control P1 Opaque Airtight Container (e.g., Glass Jar) A->P1 P2 Polyethylene (PE) Bag A->P2 B->P1 B->P2 P1->Analysis P2->Analysis

Important Limitations & Future Research

It is crucial to note that the information provided here is based on general citrus essential oil and terpene research. No studies were found that specifically investigated this compound degradation kinetics during storage.

  • Direct Evidence Gap: The recommendations for this compound are inferred from its chemical class (terpene) and studies on complex citrus oils. Its specific stability may differ.
  • Analytical Validation: Your most critical task will be to use GC-MS to directly quantify this compound levels in your samples after applying these protocols to validate their effectiveness.
  • Advanced Extraction: Consider exploring advanced extraction techniques like Supercritical Fluid Extraction (SFE) which operates at lower temperatures and may help preserve sensitive compounds during the initial oil isolation [5] [2].

References

analytical method validation for beta-sinensal quantification

Author: Smolecule Technical Support Team. Date: February 2026

Core Validation Parameters

For any quantitative analytical method, you must demonstrate it is suitable for its intended purpose by validating specific performance characteristics. The table below summarizes the key parameters as defined by ICH Q2(R1) guidelines [1] [2].

Parameter Definition & Purpose Typical Validation Approach
Specificity [1] Ability to measure analyte accurately despite potential interference from other components. Analyze sample with and without potential interferants (e.g., other sample matrix components).
Linearity [1] [2] Ability to obtain test results directly proportional to analyte concentration. Analyze samples at a minimum of 5 different concentrations. Plot response vs. concentration and calculate regression line.
Range [1] The interval between upper and lower analyte concentrations with demonstrated precision, accuracy, and linearity. Established from linearity studies; confirms acceptable performance across the intended use.
Accuracy [1] Closeness of agreement between measured value and true value. Analyze a minimum of 9 determinations over 3 concentration levels. Report as % recovery.
Precision [1] Degree of scatter between repeated measurements. Includes repeatability and intermediate precision. Measure via standard deviation/relative standard deviation of multiple samplings. Repeatability (short-term), Intermediate Precision (different days, analysts).

| LOD / LOQ [1] [2] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of response and slope. |

Analytical Method Development & Protocol

For characterizing compounds like beta-sinensal, a combination of chromatography and mass spectrometry is standard. The following workflow outlines the general method development and validation process.

G cluster_optimization Optimization Phase cluster_validation Validation Phase Start Start Method Development Opt Optimize Conditions Start->Opt Val Method Validation Opt->Val Instrument Select Instrument & Column Doc Documentation & Reporting Val->Doc Specificity Specificity MobilePhase Optimize Mobile Phase Instrument->MobilePhase Detection Set Detection Parameters MobilePhase->Detection Precision Precision Specificity->Precision Accuracy Accuracy Precision->Accuracy LinearityRange Linearity & Range Accuracy->LinearityRange LODLOQ LOD & LOQ LinearityRange->LODLOQ

Step-by-Step Protocol for a UPLC-MS/MS Method (Adaptable for this compound)

This protocol is adapted from a validated method for analyzing ginsenosides [3]. You would need to adjust parameters like the mobile phase and MS settings for this compound.

  • Sample Preparation:

    • Dilute the sample appropriately with a suitable solvent (e.g., methanol). For complex matrices like sweet orange oil, further cleanup or extraction may be needed [4].
    • Prepare standard stock solutions of pure this compound and serially dilute them to create a calibration curve.
  • Instrumentation and Conditions [3] [5]:

    • System: Ultra-Performance Liquid Chromatography (UPLC or UHPLC) system.
    • Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).
    • Mobile Phase: Gradient elution. Example: Water (A) and a mix of Methanol:Acetonitrile (4:1) (B). The gradient must be optimized for this compound's retention time [3].
    • Flow Rate: 0.3 - 0.5 mL/min.
    • Column Temperature: 40 °C.
    • Detection: Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI).
    • Ionization Mode: Positive or negative mode must be optimized for this compound.
    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound must be determined experimentally.
  • Method Validation:

    • Perform the tests listed in the table above according to the planned validation protocol and pre-defined acceptance criteria [1].

FAQs and Troubleshooting Guide

Here are answers to common issues researchers face during method development and validation.

Q1: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

  • Problem: Poor peak shape affects resolution and accuracy.
  • Solution:
    • Adjust Mobile Phase: Modify the pH or the buffer concentration. Try a different organic solvent ratio (e.g., a mix of methanol and acetonitrile was found to improve peak shape in one study) [3].
    • Check Column Health: A degraded column can cause peak tailing. Ensure the column is not overloaded with sample.
    • Optimize Gradient Program: A shallower or steeper gradient might be needed to better elute the analyte.

Q2: The method lacks sensitivity (high LOD/LOQ). What can I do?

  • Problem: Inability to detect or quantify low levels of this compound.
  • Solution:
    • Sample Pre-concentration: Evaporate and reconstitute the sample in a smaller volume of solvent.
    • MS/MS Optimization: Fine-tune the MS parameters (cone voltage, collision energy) for this compound to maximize the signal for its specific precursor and product ions [3].
    • Improve Sample Cleanup: Remove more matrix interferants that can suppress the ionization of your analyte.

Q3: My results are not precise. What are the likely causes?

  • Problem: High variability (%RSD) between replicate measurements.
  • Solution:
    • Check Sample Stability: Ensure the analyte is stable in the solution during the entire analysis. Perform the Accuracy test to account for stability [2].
    • Standardize Procedures: Use automated sample injection where possible and ensure consistent sample preparation techniques between different analysts (this checks Intermediate Precision) [1].
    • Instrument Performance: Regularly maintain and calibrate instruments. Run system suitability tests before each validation session [1].

Q4: How can I prove my method is specific for this compound?

  • Problem: Ensuring the signal comes only from this compound and not other compounds.
  • Solution:
    • Analyze Blanks: Run the sample matrix without this compound to identify interfering peaks at the same retention time [2].
    • Use MS/MS Detection: The MRM mode provides a high degree of specificity by monitoring a specific mass transition that is unique to this compound [3].
    • Stress Testing: Deliberately degrade the sample (e.g., with heat or light) and demonstrate that the method can distinguish the analyte from its degradation products [1].

Q5: Where can I find chemical data for this compound to guide my method development?

  • Answer: The Human Metabolome Database (HMDB) is a good starting point. It provides predicted physicochemical properties for this compound, such as a LogP of ~4.8, which indicates it is highly non-polar. This suggests it will have a strong retention on a C18 column [6].

References

comparing beta-sinensal content across citrus cultivars

Author: Smolecule Technical Support Team. Date: February 2026

Beta-Sinensal in Citrus Aromas

This compound is a sesquiterpene known for its distinctive citrus, sweet, fresh, waxy, and juicy odor notes, and it also contributes marine and algae nuances [1] [2]. Its presence and impact vary significantly across different citrus types and plant parts.

The table below summarizes the role of this compound in various citrus materials based on available research:

Citrus Material / Type Role and Relative Presence of this compound Key Supporting Findings
Sweet Orange Peel Oil (C. sinensis) Minor contributor to overall aroma [3] A study of 43 cultivars found the aroma profile is dominated by aldehydes (octanal, nonanal) and oxygenated monoterpenes (linalool). Hydrocarbon monoterpenes (limonene) and sesquiterpenes, including This compound, have a small contribution [3].
Lime + Grapefruit Somatic Hybrid Recovered in hybrid leaves [4] Analysis of a somatic hybrid between lime (cv. Mexican lime) and grapefruit (cv. Ruby Red) showed that This compound, originating from the grapefruit parent, was quantitatively recovered in the hybrid's leaves [4].
Lime + Grapefruit Somatic Hybrid Peel Newly synthesized compound [4] In the peel of the same lime-grapefruit hybrid, alpha-sinensal, which was absent in both parent peels, was found in the hybrid. This indicates complex inheritance and expression of aroma biosynthesis pathways [4].

Protocol for Flavonoid Analysis in Citrus

While the search results do not contain a specific protocol for this compound, a closely related study provides a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for simultaneously quantifying 10 flavonoids in citrus fruits and concentrates [5]. The methodology is summarized below, and adapting it for this compound would require using a GC-MS system instead.

Sample Collection Sample Collection Sample Preparation Sample Preparation (Homogenization) Sample Collection->Sample Preparation Extraction Extraction (Sonication with Methanol) Sample Preparation->Extraction Instrumental Analysis Instrumental Analysis (HPLC-DAD or GC-MS) Extraction->Instrumental Analysis Data Processing Data Processing & Quantification Instrumental Analysis->Data Processing Statistical Analysis Statistical Analysis & PCA Data Processing->Statistical Analysis

Detailed Methodology
  • Sample Preparation:

    • Source: Obtain citrus fruits from a controlled source. For the flavonoid study, fruits including orange, mandarin, grapefruit, and lemon were purchased from local markets [5].
    • Processing: Peel the fruits and homogenize them using a laboratory blender [5].
  • Compound Extraction:

    • Procedure: Accurately weigh the homogenized sample into a volumetric flask. Add methanol (30 mL for a 50 mL flask), sonicate for 20 minutes, then adjust the volume to 50 mL with methanol [5].
    • Filtration: Finally, filter the extract through a 0.45 μm PTFE syringe filter before analysis [5].
  • Instrumental Analysis - HPLC-DAD (for flavonoids):

    • Equipment: Agilent LC 1200 Series system with a diode array detector [5].
    • Column: Cadenza Imtak C18 column (250 mm × 4.6 mm i.d., 5 μm) [5].
    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile [5].
    • Detection: Wavelengths set at 280 nm and 330 nm for different flavonoid subclasses [5].
    • Note for this compound: This volatile compound is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), as seen in other studies of citrus essential oils [6] [3] [4].
  • Method Validation (for the flavonoid method):

    • The described HPLC-DAD method was validated showing excellent linearity (R² > 0.999), with accuracy (recovery rates of 89.67%–102.60%) and precision (inter-day precision of 1.32%–4.53%) [5].
  • Data and Statistical Analysis:

    • Quantification: Express results as mean values with standard deviations from triplicate experiments [5].
    • Differentiation: Use Principal Component Analysis (PCA) to classify citrus samples based on their compound profiles, which helps in distinguishing between cultivars [5].

Interpretation and Research Guidance

The available data suggests that this compound is not a major volatile in all citrus types. Its presence can be specific to certain cultivars (like grapefruit) and is strongly influenced by genetic factors, as shown in somatic hybridization studies [4].

To address the data gap you've encountered:

  • For Direct Comparisons: You may need to consult specialized analytical chemistry databases or original research articles focusing specifically on the GC-MS analysis of volatile compounds in a wide range of citrus cultivars.
  • For Experimental Research: If you are planning your own analysis, the protocols for citrus volatile analysis are well-established. The key is to use GC-MS and follow a robust sample preparation and extraction method for essential oils from peels or leaves [6] [3].

References

sensory analysis of beta-sinensal versus other aldehydes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Sensory Profile Comparison

The table below summarizes key characteristics of beta-sinensal and other aldehydes important in citrus and food flavors.

Compound Name Chemical Class Reported Sensory Attributes Occurrence Sensory Relevance & Mechanism
This compound [1] [2] Sesquiterpenoid Contributes to overall flavor and aroma of orange [2]. Citrus, lemon, sweet orange [2]. A potential biomarker for citrus consumption; makes a minor contribution to orange aroma [1] [2].
Short-Chain Aliphatic Aldehydes (e.g., Isovaleraldehyde) [3] Aliphatic Aldehydes (C3-C6) Malty, fruity, cocoa-like [3]. Key flavors from Maillard reaction in cheese, soy sauce, sake [3]. Taste modulator: Enhances sweet, umami, salty tastes below odor threshold by activating CaSR [3].
Methional [3] Sulfur-containing Aldehyde (C4) Typical aroma of cheese and soy sauce [3]. Cheese, soy sauce [3]. Functions as a Positive Allosteric Modulator (PAM) for umami receptor T1R1/T1R3 and CaSR, enhancing umami and salty tastes [3].
Strecker Aldehydes (e.g., 3-Methylbutanal, Methional, Phenylacetaldehyde) [4] Aldehydes from amino acid degradation Define wine oxidation; reduce fruitiness/woody notes [4]. Formed in wines during oxidation [4]. Negative sensory impact: Significant quality detriment at low concentrations (e.g., 13 µg/L Methional, 49 µg/L Phenylacetaldehyde) [4].
Aliphatic Aldehydes (e.g., Octanal, Nonanal, Decanal) [1] Aliphatic Aldehydes (C8-C12) Major contributors to orange aroma [1]. Sweet orange peel essential oil [1]. Key positive aroma compounds in orange essential oil, despite lower concentrations than limonene [1].

Experimental Data and Protocols

For context, here are the key experimental methodologies used to generate the data in the guide.

  • Sensory Evaluation - Check-All-That-Apply (CATA): A panel of assessors evaluates a product and selects all the descriptive terms they perceive from a predefined list. This method is used to profile the sensory characteristics of different orange cultivars and identify key aroma attributes [1].
  • Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O): This technique separates the volatile compounds in a sample (e.g., essential oil). The MS identifies the chemicals, while the Olfactometry port allows a human sniffer to simultaneously perceive and describe the aroma of each compound as it elutes, pinpointing key odor-active molecules [1] [5].
  • Cell-Based Calcium Assay for Receptor Activation: Used to study taste modulation mechanisms [3].
    • Human Embryonic Kidney (HEK) 293 cells are engineered to express a target receptor, such as the Calcium-Sensing Receptor (CaSR).
    • The cells are loaded with a fluorescent calcium indicator dye.
    • They are then exposed to the compound of interest (e.g., isovaleraldehyde).
    • If the compound activates the receptor, intracellular calcium levels rise, causing a fluorescence change measured to quantify receptor activation [3].
  • Sensory Threshold & Impact Testing: To determine the concentration at which an aldehyde affects product quality [4].
    • A model wine system is created with a base of non-volatile and key volatile wine components.
    • The aldehydes are spiked into the model wine at a series of controlled concentrations.
    • A panel of trained experts evaluates the orthonasal aroma quality of each sample, often using descriptive analysis or quality scoring to determine the detrimental threshold levels [4].

Signaling Pathways of Aldehyde Perception

Aldehydes can influence flavor through both smell and taste modulation, involving distinct biological pathways. The following diagram illustrates the key receptors and mechanisms involved.

G cluster_orthonasal Olfactory Perception (Orthonasal) cluster_taste_mod Taste Modulation (Gustatory) Aldehydes Aldehyde Compounds OlfactoryReceptor Olfactory Sensory Neuron (OSN) Specific ORs (e.g., Class S, M, B) Aldehydes->OlfactoryReceptor Volatiles CaSR Calcium-Sensing Receptor (CaSR) Positive Allosteric Modulation Aldehydes->CaSR Binds to Receptor T1R1_T1R3 Umami Receptor (T1R1/T1R3) Positive Allosteric Modulation Aldehydes->T1R1_T1R3 Binds to Receptor OlfactoryPercept Perception of Aroma (e.g., Fruity, Cooked, Oxidized) OlfactoryReceptor->OlfactoryPercept Neural Signal TastePercept Enhanced Taste Perception (Sweetness, Saltiness, Umami) CaSR->TastePercept T1R1_T1R3->TastePercept

Key Insights for Researchers

  • Functional Diversity is Critical: A compound's impact depends on more than its concentration. This compound is a major sesquiterpene but contributes minimally to orange aroma [1], while trace amounts of short-chain or Strecker aldehydes can profoundly enhance or ruin a flavor profile through taste modulation or off-flavors [3] [4].
  • Consider the Extraction Method: The method used to obtain volatile compounds (e.g., hydro-distillation vs. cold pressing) significantly impacts the resulting aromatic profile. Thermal methods can degrade compounds and generate off-flavors (e.g., increased terpinen-4-ol, α-terpineol) [5], which is crucial for experimental design and product development.
  • Leverage Computational Methods: Advanced techniques like molecular docking and dynamics simulations are increasingly used to elucidate interactions between flavor compounds (like off-flavors in orange oil) and olfactory receptors at a molecular level [5].

References

beta-sinensal cross-modal interactions with sweet taste receptors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Beta-Sinensal's Sweetening Effect

A 2024 study specifically investigated the sweetening effect of characteristic compounds from sweet orange oil, including this compound, using a multi-technique approach [1].

The table below summarizes the key quantitative findings for this compound compared to other compounds tested in the study:

Characteristic Compound Sucrose Solution Concentration Sweetness Value Increase (from Sensory Evaluation) Key Experimental Method(s)
This compound 3.5% ~10% Sensory analysis, Electronic tongue, Molecular dynamics simulation
Linalool 3.5% ~25% Sensory analysis, Electronic tongue, Molecular dynamics simulation
Geraniol 3.5% ~15% Sensory analysis, Electronic tongue
Octanal 3.5% ~5% Sensory analysis, Electronic tongue
Control (Sucrose only) 3.5% & 5.0% Baseline (for comparison) Sensory analysis, Electronic tongue

Detailed Experimental Protocols

The following methodologies were employed in the cited study to generate the data above [1]:

  • Sensory Analysis: A trained sensory panel evaluated the sweetness intensity of 3.5% and 5.0% sucrose solutions with and without the addition of aroma compounds. The perceived sweetness was scored using a standardized method to quantify the enhancement effect.
  • Electronic Tongue (E-tongue): This instrument was used as a complementary, objective measure to analyze the taste profile of the solutions and confirm the sweetness enhancement observed in human sensory tests.
  • Molecular Dynamics (MD) Simulation: This computational method was used to model the interaction between the aroma compounds, sucrose, and the human sweet taste receptor (a heterodimer of T1R2 and T1R3). The simulations helped predict binding sites and interaction energies, providing a hypothetical molecular mechanism for the observed sweetening effect.

The Sweet Taste Receptor Signaling Pathway

The human sweet taste receptor, T1R2/T1R3, is a Class C G-protein-coupled receptor (GPCR). The following diagram illustrates its general activation pathway, which is the context for how a sweet-enhancing compound might operate [2] [3] [4].

G Sweet Taste Receptor Activation Ligand Sweet Ligand (e.g., Sucrose) T1R2_T1R3 T1R2/T1R3 Receptor Ligand->T1R2_T1R3 G_Protein G-protein (Gα-gustducin) T1R2_T1R3->G_Protein PLCb2 Phospholipase C-β2 (PLC-β2) G_Protein->PLCb2 IP3 IP₃ Generation PLCb2->IP3 Ca_ER Ca²⁺ Release from ER IP3->Ca_ER TRPM5 TRPM5 Channel Activation Ca_ER->TRPM5 Depolarization Membrane Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

The recent structural studies reveal that the sweet taste receptor has a unique asymmetric architecture and activation mechanism compared to other Class C GPCRs. Agonist binding (e.g., by sucralose) primarily occurs in the Venus flytrap (VFT) domain of the T1R2 subunit, inducing a conformational change that leads to activation [4] [5] [6].

Research Implications and Future Directions

The finding that this compound can enhance sweetness via cross-modal interaction opens several research avenues:

  • Molecular Mechanism: While MD simulation was used, further research is needed to conclusively identify the binding site and allosteric mechanism of this compound on the T1R2/T1R3 receptor [1].
  • Synergy with Sweeteners: It would be valuable to test if this compound's effect is potentiated when combined with natural or non-caloric sweeteners for sugar reduction strategies.
  • In vivo Validation: The effect should be confirmed in more complex food matrices and through clinical trials to assess its practical application.

References

beta-sinensal binding affinity to T1R2/T1R3 sweet receptors

Author: Smolecule Technical Support Team. Date: February 2026

T1R2/T1R3 Receptor Binding Sites

The human sweet taste receptor is a heterodimeric Class C G-protein-coupled receptor (GPCR) composed of T1R2 and T1R3 subunits [1] [2]. It features multiple ligand-binding sites, which allow it to recognize a vast array of chemically diverse sweet-tasting compounds [2] [3].

The table below summarizes the key known binding sites and their representative ligands:

Receptor Domain Ligand Binding Specificity Key Ligand Examples Experimental Evidence
T1R2 Venus Flytrap Domain (VFTM) Primary site for many small-molecule sweeteners [4] [5]. Sucralose, Aspartame, Acesulfame K, Saccharin [2] [3] [4]. Cryo-EM structures, site-directed mutagenesis, calcium imaging assays [4].
T1R3 Transmembrane Domain (TMD) Allosteric site for some sweeteners and inhibitors [2] [6]. Cyclamate (sweetener), Lactisole (inhibitor) [1] [2]. Chimeric receptor studies, mutagenesis [1] [2].
T1R3 Cysteine-Rich Domain (CRD) Critical for response to sweet-tasting proteins [1] [2]. Brazzein, Monellin [1] [2]. Human/mouse chimeric receptors, single-point mutagenesis (e.g., D535Q, A537T) [1].

Experimental Methods for Investigating Ligand Binding

To determine if beta-sinensal binds to the T1R2/T1R3 receptor, researchers typically use a combination of functional activity assays and direct binding studies. The following diagram illustrates a generalized workflow that integrates these key methodologies.

G Start Start: Investigate Potential Ligand A1 Heterologous Receptor Expression Start->A1 B1 Express human T1R2/T1R3 in HEK293 cells A1->B1 A2 Cell-Based Functional Assay B2 Calcium Mobilization Assay (Measure [Ca²⁺]ₐ change) A2->B2 A3 Direct Binding Studies B3 Saturation Transfer Difference (STD) NMR (Direct binding detection) A3->B3 B1->A2 C1 Treat cells with sweet ligands B2->C1 End Confirm Ligand-Receptor Interaction B3->End C2 Inhibition by lactisole (T1R3 TMD inhibitor) C1->C2 C2->A3

Detailed Experimental Protocols

The functional and binding assays outlined in the workflow can be performed as follows:

  • Calcium Mobilization Assay in HEK293 Cells This is a standard functional assay to test if a compound activates the receptor [1] [3].

    • Receptor Expression: HEK293 cells are co-transfected with plasmids containing the genes for human T1R2 and T1R3, along with a chimeric G-protein (e.g., Gα16-gust44) to couple receptor activation to the calcium signaling pathway [1].
    • Calcium Imaging: Load transfected cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
    • Ligand Application: Apply the test ligand (e.g., this compound) and monitor changes in intracellular calcium concentration ([Ca²⁺]ᵢ) using a fluorescence imaging system.
    • Control Experiments:
      • Inhibition: Apply the sweet receptor inhibitor lactisole (which acts on the TMD of T1R3) before or with the test ligand to see if the calcium response is blocked [1] [2].
      • Specificity: Use known sweeteners like sucralose as positive controls and untransfected cells as negative controls.
  • Saturation Transfer Difference (STD) NMR Spectroscopy This method directly detects molecular binding between a ligand and its receptor, even in complex systems like cell membranes [1].

    • Sample Preparation: Isolate membranes from HEK293 cells stably expressing the human T1R2/T1R3 receptor.
    • NMR Experiment: The receptor protein is selectively saturated by radiofrequency pulses. This saturation is transferred to a bound ligand via intermolecular dipole-dipole couplings, and then detected on the free ligand after it dissociates.
    • Data Analysis: A difference spectrum is generated. The presence of an STD signal is a direct proof of binding. The epitope mapping of the ligand can also be determined by analyzing the relative STD effects of its protons [1].

Research Recommendations for this compound

Given the lack of direct data, here are steps you could take to investigate this compound's potential interaction with T1R2/T1R3:

  • Initiate Functional Screening: The first logical step would be to test this compound in the Calcium Mobilization Assay described above. This will determine if it elicits any functional response in cells expressing the sweet receptor.
  • Hypothesize a Binding Site: Based on its structure, this compound is a hydrophobic, long-chain aldehyde. This is distinct from most known sweeteners that bind the VFTM of T1R2. It might be more likely to interact with an allosteric site, such as the TMD of T1R3 (like cyclamate) [2] or potentially the heptahelical domain of T1R2 (as suggested for amiloride) [6].
  • Conformational Analysis: If an effect is found, techniques like Molecular Dynamics Simulations docked onto the recently published full-length cryo-EM structures of the receptor could help predict the binding pose and affinity [4].

References

×

Physical Description

colourless to orange liquid; citrus-like aroma

XLogP3

4.8

Density

0.917-0.923

UNII

4C2WZT6IRL

Other CAS

60066-88-8
3779-62-2

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-: ACTIVE

Dates

Last modified: 04-14-2024

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